DASA-58
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c20-15-3-1-4-16(13-15)29(23,24)21-7-2-8-22(10-9-21)30(25,26)17-5-6-18-19(14-17)28-12-11-27-18/h1,3-6,13-14H,2,7-12,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHIOMMKSMSRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)N)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DASA-58's Mechanism of Action on PKM2: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mechanism of action of DASA-58, a potent small-molecule activator of Pyruvate Kinase M2 (PKM2). It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, metabolism, and immunology. This document details the biochemical and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action
This compound is a specific and potent allosteric activator of the M2 isoform of pyruvate kinase (PKM2).[1][2] Unlike the constitutively active PKM1 isoform, PKM2 can exist in a highly active tetrameric state or a less active dimeric state. In many cancer cells, PKM2 is predominantly in the dimeric form, which slows down the final step of glycolysis and allows for the accumulation of glycolytic intermediates to fuel anabolic processes required for rapid cell proliferation.
This compound functions by binding to a pocket at the subunit interface of PKM2, a site distinct from the binding site of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[3][4] This binding event stabilizes the active tetrameric conformation of PKM2, thereby increasing its enzymatic activity.[3] The activation of PKM2 by this compound enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, a critical step in glycolysis. This forces a metabolic shift away from anabolic pathways and towards catabolic ATP production.
The consequences of PKM2 activation by this compound are multifaceted. In cancer cells, this can lead to a reduction in the availability of biosynthetic precursors, impairing proliferation, particularly under hypoxic conditions. Furthermore, this compound-mediated PKM2 activation has been shown to have immunomodulatory effects, for instance by inhibiting the LPS-induced expression of Hif-1α and IL-1β in macrophages.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with PKM2 and its effects on cellular metabolism.
Table 1: In Vitro and Cellular Activation of PKM2 by this compound
| Parameter | Value | Species/Cell Line | Notes | Reference |
| AC50 (in vitro) | 38 nM | Recombinant Human PKM2 | Half-maximal activating concentration in a biochemical assay. | |
| AC90 (in vitro) | 680 nM | Recombinant Human PKM2 | 90% maximal activating concentration in a biochemical assay. | |
| EC50 (cellular) | 19.6 µM | A549 Cells | Effective concentration for half-maximal activation in a cellular context. |
Table 2: Kinetic Parameters of PKM2 in the Presence of this compound
| Parameter | Effect of this compound | Substrate | Notes | Reference |
| Km | Decreased | Phosphoenolpyruvate (PEP) | This compound increases the affinity of PKM2 for its substrate PEP, similar to the endogenous activator FBP. | |
| Km | No effect | ADP | The affinity for the co-substrate ADP is not altered by this compound. |
Table 3: Cellular Effects of this compound Treatment
| Cellular Effect | Cell Line | Treatment Conditions | Observation | Reference |
| Pyruvate Kinase Activity | A549-PKM2/kd | 40 µM this compound | 248 ± 21% increase in PK activity. | |
| Pyruvate Kinase Activity | A549-PKM1/kd | 40 µM this compound | No significant increase in PK activity, demonstrating isoform specificity. | |
| Lactate Production | H1299 | Acute treatment | Decreased lactate production. | |
| Lactate Production | Breast Cancer Cell Lines | 30 µM, 60 µM this compound (0-72h) | Enhanced extracellular lactate levels. | |
| Glucose Consumption | H1299 | Not specified | No significant increase in glucose uptake was observed in one study. | |
| Oxygen Consumption | Breast Cancer Cell Lines | This compound Treatment | Lowered oxygen consumption. |
Signaling and Logical Relationship Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize key aspects of this compound's mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Recombinant PKM2 Activity Assay
This assay measures the enzymatic activity of purified recombinant PKM2 in the presence of this compound. The activity is determined by a coupled enzyme reaction where the production of pyruvate is linked to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored spectrophotometrically.
Materials:
-
Recombinant human PKM2 protein
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate Dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
DMSO (for this compound stock solution)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, a fixed concentration of recombinant PKM2, LDH, and NADH.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding a mixture of PEP and ADP to each well.
-
Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The rate of NADH oxidation is directly proportional to the pyruvate kinase activity.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocities against the corresponding this compound concentrations and fit the data to a suitable dose-response curve to determine the AC50 value.
Cellular Pyruvate Kinase Activity Assay
This protocol measures the activity of PKM2 from cell lysates after treating the cells with this compound.
Materials:
-
A549 cells (or other suitable cell line)
-
This compound
-
Cell culture medium and supplements
-
Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Bradford assay reagent or similar for protein quantification
-
The same reagents for the recombinant PKM2 activity assay (section 4.1)
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 3 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of each lysate using a Bradford assay.
-
Perform the pyruvate kinase activity assay as described in section 4.1, using a standardized amount of total protein from the cell lysates in place of the recombinant enzyme.
-
Normalize the measured PK activity to the total protein concentration for each sample.
Cellular Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
Commercially available lactate assay kit (e.g., colorimetric or fluorometric)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to grow.
-
Replace the medium with fresh medium containing different concentrations of this compound or DMSO.
-
Incubate the cells for the desired time period (e.g., 24-72 hours).
-
After incubation, carefully collect a sample of the culture medium from each well.
-
Use the lactate assay kit to measure the concentration of lactate in the collected medium, following the manufacturer's instructions.
-
In parallel, determine the cell number or total protein content in each well to normalize the lactate production values. This can be done using assays like MTT, SRB, or by lysing the cells and performing a protein assay.
-
Calculate the lactate production per cell or per microgram of protein.
This guide provides a foundational understanding of this compound's mechanism of action on PKM2. The provided data, diagrams, and protocols should serve as a valuable resource for researchers investigating the therapeutic potential of PKM2 activation.
References
Introduction: The Warburg Effect and the Pivotal Role of PKM2
An In-depth Technical Guide on the Role of DASA-58 in the Warburg Effect for Researchers, Scientists, and Drug Development Professionals.
The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism. It is characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen (aerobic glycolysis)[1][2]. This metabolic phenotype, while less efficient in terms of ATP production per mole of glucose compared to oxidative phosphorylation, is believed to confer a proliferative advantage to cancer cells by providing the necessary building blocks (nucleotides, lipids, and amino acids) for rapid biomass accumulation[3].
At the heart of this metabolic reprogramming lies Pyruvate Kinase M2 (PKM2), an isoform of the pyruvate kinase enzyme that is predominantly expressed in cancer cells[4][5]. PKM2 catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP. PKM2 can exist in two main conformations: a highly active tetramer and a less active dimer. In cancer cells, various signaling pathways, including those involving tyrosine kinases, promote the dimeric form of PKM2. This reduction in PKM2 activity leads to an accumulation of glycolytic intermediates, which are then shunted into anabolic pathways, thus fueling cell growth and proliferation. The dimeric PKM2 can also translocate to the nucleus and act as a protein kinase, further promoting tumorigenesis by regulating gene expression.
This compound: A Small Molecule Activator of PKM2
This compound is a potent and selective small-molecule allosteric activator of PKM2. Its primary mechanism of action is to promote the formation of the stable, constitutively active tetrameric form of PKM2. This action effectively reverses the low-activity state of PKM2 seen in cancer cells, thereby impacting the Warburg effect. By locking PKM2 in its active tetrameric state, this compound is thought to counteract the metabolic advantages conferred by the dimeric form.
The activation of PKM2 by this compound has been shown to have several downstream effects, including the alteration of glycolytic flux and the inhibition of the nuclear functions of PKM2. These effects can vary depending on the cancer type and the specific metabolic context.
Quantitative Data on this compound Activity and Effects
The following tables summarize the key quantitative data related to the activity of this compound and its effects on cancer cell metabolism.
| Parameter | Value | Assay Condition | Reference |
| AC50 | 38 nM | in vitro | |
| AC90 | 680 nM | in vitro | |
| EC50 | 19.6 µM | In cells |
| Cell Line | Treatment | Effect | Reference |
| A549-PKM2/kd | This compound | 248 ± 21% increase in pyruvate kinase activity | |
| A549-PKM1/kd | This compound | No increase in pyruvate kinase activity | |
| Breast Cancer Cells | This compound (15 µM; 24h, 72h) | Enhanced pyruvate kinase activity | |
| Breast Cancer Cells | This compound (30 µM, 60 µM; 0-72h) | Enhanced extracellular acidification and lactate levels | |
| Prostate Cancer Cells | This compound (30 µM, 60 µM; 0-72h) | Induced extracellular acidification levels | |
| H1299 (Lung Cancer) | This compound | Did not result in increased glucose uptake | |
| HNSCC Cells | This compound | Higher glycolysis and lower oxygen consumption | |
| LPS-activated Macrophages | This compound (50 µM) | Inhibited LPS-induced glycolysis |
Signaling Pathways and Molecular Mechanisms Modulated by this compound
This compound, by activating PKM2, influences key signaling pathways that are central to the Warburg effect and tumorigenesis.
Reversal of Aerobic Glycolysis
In its dimeric state, PKM2 slows the conversion of PEP to pyruvate, leading to the accumulation of upstream glycolytic intermediates that feed into anabolic pathways. This compound forces PKM2 into its active tetrameric form, accelerating the final step of glycolysis. This is expected to reduce the pool of glycolytic intermediates available for anabolism and instead increase the production of pyruvate and subsequently lactate.
Caption: this compound promotes the active tetrameric form of PKM2, impacting glycolysis.
Inhibition of Nuclear PKM2 Functions
Dimeric PKM2 can translocate to the nucleus, where it acts as a coactivator for transcription factors like HIF-1α, promoting the expression of genes involved in glycolysis and cell proliferation. By stabilizing the tetrameric form of PKM2 in the cytoplasm, this compound is thought to prevent its nuclear translocation and subsequent pro-tumorigenic functions.
Caption: this compound inhibits the nuclear functions of PKM2 by promoting its tetrameric state.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the role of this compound.
Pyruvate Kinase Activity Assay
Objective: To measure the enzymatic activity of PKM2 in cell lysates following treatment with this compound.
Methodology:
-
Cell Culture and Lysis: A549 cells with either endogenous PKM2 knockdown and reconstituted with Flag-PKM1 (A549-PKM1/kd) or Flag-PKM2 (A549-PKM2/kd) are cultured under standard conditions. Cells are harvested and lysed in a suitable buffer to extract proteins.
-
Treatment: Cell lysates are treated with either DMSO (vehicle control) or this compound at a specified concentration.
-
Enzymatic Reaction: The pyruvate kinase activity is measured by a lactate dehydrogenase-coupled assay. The reaction mixture contains phosphoenolpyruvate (PEP), ADP, NADH, and lactate dehydrogenase. The conversion of PEP to pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+.
-
Measurement: The decrease in NADH absorbance is monitored spectrophotometrically at 340 nm. The rate of NADH disappearance is proportional to the pyruvate kinase activity.
-
Data Analysis: The pyruvate kinase activity is calculated and expressed as a percentage of the control.
Extracellular Acidification Rate (ECAR) Measurement
Objective: To assess the rate of glycolysis in live cells treated with this compound.
Methodology:
-
Cell Seeding: Breast cancer or prostate cancer cells are seeded in a Seahorse XF microplate.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 15 µM, 30 µM, 60 µM) for different durations (e.g., 24h, 48h, 72h).
-
Seahorse XF Analysis: The ECAR is measured using a Seahorse XF Analyzer. ECAR is an indicator of the rate of lactate production, which is a proxy for the rate of glycolysis.
-
Data Normalization: ECAR values are normalized to cell number or protein concentration.
-
Data Analysis: Changes in ECAR in this compound treated cells are compared to vehicle-treated controls.
Lactate Production Assay
Objective: To quantify the amount of lactate secreted by cells into the culture medium.
Methodology:
-
Cell Culture and Treatment: Breast cancer cells are cultured and treated with this compound for a specified period (e.g., 72 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Lactate Measurement: The concentration of lactate in the supernatant is measured using a commercially available lactate assay kit (e.g., Lactate-Glo™ Assay) according to the manufacturer's protocol.
-
Normalization: The cells remaining in the well are fixed and stained (e.g., with sulforhodamine B - SRB) to determine the total protein content for normalization of lactate measurements.
-
Data Analysis: Lactate concentrations are normalized to the total protein content and compared between treated and control groups.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cancer cell metabolism.
Caption: A generalized workflow for studying the effects of this compound.
Conclusion
This compound represents a key chemical probe for studying the role of PKM2 in the Warburg effect. By forcing PKM2 into its active tetrameric conformation, this compound provides a tool to dissect the metabolic and signaling consequences of reversing the low-activity state of PKM2 that is characteristic of many cancer cells. While the precise downstream effects on lactate production and cell viability can be context-dependent, the available data strongly support the role of this compound as a modulator of cancer cell metabolism. Further research utilizing this compound and similar PKM2 activators will be crucial in validating PKM2 as a therapeutic target and in developing novel strategies to combat cancer by reprogramming tumor metabolism.
References
- 1. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer [frontiersin.org]
- 3. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear PKM2 regulates the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 regulates glucose metabolism by functioning as a coactivator for hypoxia-inducible factor 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
DASA-58 as a Pyruvate Kinase M2 Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a pivotal role in the Warburg effect. Its ability to switch between a highly active tetrameric state and a less active dimeric state allows cancer cells to divert glucose metabolites into anabolic pathways, supporting rapid proliferation. DASA-58 is a potent and selective small-molecule allosteric activator of PKM2. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its effects on relevant signaling pathways.
Introduction to this compound and Pyruvate Kinase M2
Pyruvate kinase catalyzes the final and rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in embryonic and tumor cells. Unlike the constitutively active M1 isoform found in most adult tissues, PKM2 activity is allosterically regulated. In cancer cells, PKM2 is often found in a less active dimeric form, which leads to an accumulation of glycolytic intermediates that are shunted into biosynthetic pathways, such as the pentose phosphate pathway, for the production of nucleotides, lipids, and amino acids necessary for cell growth and division.
This compound is a small molecule that acts as a specific activator of PKM2.[1] By binding to an allosteric site, this compound promotes the formation of the stable, highly active tetrameric form of PKM2.[2][3] This activation effectively reverses the Warburg effect by enhancing the conversion of PEP to pyruvate, thereby reducing the availability of glycolytic intermediates for anabolic processes and suppressing tumor growth.[2]
Mechanism of Action of this compound
This compound is a potent and selective allosteric activator of PKM2.[2] Its mechanism of action involves binding to a distinct pocket at the subunit interface of the PKM2 enzyme, which is different from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP). This binding stabilizes the interaction between PKM2 subunits, promoting the formation of the catalytically active tetramer. By locking PKM2 in its tetrameric conformation, this compound converts the enzyme into a constitutively active state, resistant to inhibition by phosphotyrosine-containing proteins. This leads to a significant increase in pyruvate kinase activity within the cell.
The activation of PKM2 by this compound has several downstream consequences. It enhances the glycolytic flux, leading to increased pyruvate and subsequent lactate production. Furthermore, this compound-mediated activation of PKM2 has been shown to inhibit the activity of hypoxia-inducible factor 1-alpha (HIF-1α) and the production of the pro-inflammatory cytokine interleukin-1 beta (IL-1β).
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound's activity and effects.
| Parameter | Value | Cell Line/System | Reference |
| AC50 (in vitro) | 38 nM | Recombinant PKM2 | |
| AC90 (in vitro) | 680 nM | Recombinant PKM2 | |
| EC50 (in cells) | 19.6 µM | A549 cells | |
| Effect on PK Activity in Breast Cancer Cells | Enhanced pyruvate kinase activity with 15 µM this compound over 24-72h | Breast Cancer Cells | |
| Effect on Extracellular Acidification and Lactate | Increased with 30 µM and 60 µM this compound over 0-72h | BCa and Prostate Cancer Cells | |
| Inhibition of Lung Metastases | ~6-fold reduction | PC3 cells in SCID mice |
Experimental Protocols
Pyruvate Kinase M2 Activity Assay
This protocol describes a common indirect method to measure PKM2 activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 or cell lysate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP) solution
-
ADP solution
-
NADH solution
-
Lactate Dehydrogenase (LDH)
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction master mix in the assay buffer containing PEP, ADP, NADH, and LDH at their final desired concentrations.
-
Add this compound or vehicle (DMSO) to the appropriate wells of the 96-well plate.
-
Add the recombinant PKM2 enzyme or cell lysate to each well.
-
Initiate the reaction by adding the reaction master mix to all wells.
-
Immediately place the plate in a spectrophotometer pre-set to 340 nm and 25°C.
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
Calculate the rate of NADH consumption from the linear portion of the curve. One unit of pyruvate kinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells expressing PKM2
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-PKM2 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) at the desired concentration and incubate for a specific time (e.g., 1 hour at 37°C) to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by methods such as freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of the soluble fractions.
-
Western Blotting: Analyze the amount of soluble PKM2 at each temperature point by SDS-PAGE and Western blotting using an anti-PKM2 antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble PKM2 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
Assessment of PKM2 Tetramer Formation
This protocol outlines a method to assess the oligomeric state of PKM2 in response to this compound treatment using size-exclusion chromatography (SEC) or co-immunoprecipitation.
Materials:
-
Cultured cells expressing PKM2
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (non-denaturing)
-
Size-exclusion chromatography column and system
-
Co-immunoprecipitation reagents (e.g., anti-Flag antibody for Flag-tagged PKM2, Protein A/G beads)
-
SDS-PAGE and Western blotting reagents
-
Anti-PKM2 antibody
Procedure (Size-Exclusion Chromatography):
-
Treat cells with this compound or vehicle.
-
Lyse the cells under non-denaturing conditions.
-
Clarify the lysate by centrifugation.
-
Inject the lysate onto a size-exclusion chromatography column calibrated with molecular weight standards.
-
Collect fractions and analyze them by SDS-PAGE and Western blotting for PKM2.
-
An increase in the proportion of PKM2 eluting in the higher molecular weight fractions (corresponding to the tetramer) in this compound-treated cells indicates the promotion of tetramer formation.
Procedure (Co-Immunoprecipitation):
-
Co-express two differently tagged versions of PKM2 (e.g., Flag-PKM2 and endogenous PKM2) in cells.
-
Treat cells with this compound or vehicle.
-
Lyse the cells and perform immunoprecipitation using an antibody against one of the tags (e.g., anti-Flag).
-
Analyze the immunoprecipitate by Western blotting using an antibody against the other tag (or endogenous PKM2).
-
An increased amount of co-immunoprecipitated PKM2 in this compound-treated cells suggests enhanced subunit association and tetramer formation.
HIF-1α Inhibition Assay
This protocol describes how to assess the inhibitory effect of this compound on HIF-1α expression, which is often induced under hypoxic conditions or by inflammatory stimuli like lipopolysaccharide (LPS).
Materials:
-
Cultured cells (e.g., macrophages or cancer cells)
-
This compound stock solution (in DMSO)
-
LPS or a hypoxia chamber to induce HIF-1α
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-HIF-1α antibody
-
Optional: HIF-1α reporter construct and luciferase assay system
Procedure (Western Blotting):
-
Pre-treat cells with this compound or vehicle for a specified time.
-
Induce HIF-1α expression by treating with LPS or placing the cells in a hypoxia chamber.
-
Lyse the cells and prepare whole-cell extracts.
-
Analyze the expression levels of HIF-1α by Western blotting using an anti-HIF-1α antibody. A decrease in the HIF-1α band intensity in this compound-treated cells indicates inhibition.
Procedure (Reporter Assay):
-
Transfect cells with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., luciferase).
-
Pre-treat the transfected cells with this compound or vehicle.
-
Induce HIF-1α activity with LPS or hypoxia.
-
Measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions. A decrease in reporter activity in this compound-treated cells indicates inhibition of HIF-1α transcriptional activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound, its impact on cellular metabolism, and a typical experimental workflow for its characterization.
Figure 1: Mechanism of this compound action on PKM2 and glycolysis.
Figure 2: Downstream effects of this compound-mediated PKM2 activation.
Figure 3: A typical experimental workflow for characterizing this compound.
Conclusion
This compound represents a valuable research tool and a potential therapeutic lead for targeting the metabolic vulnerabilities of cancer cells. Its well-defined mechanism of action as a PKM2 activator provides a clear rationale for its anti-tumor effects. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and investigating the broader field of cancer metabolism. Further studies are warranted to fully elucidate the therapeutic potential of this compound and other PKM2 activators in various cancer types.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 3. One moment, please... [worthe-it.co.za]
The Impact of DASA-58 on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DASA-58 is a potent, selective, small-molecule allosteric activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a pivotal role in the altered metabolic landscape of cancer cells. By promoting the active tetrameric conformation of PKM2, this compound effectively re-engineers glycolytic flux, leading to a cascade of downstream effects on cancer cell metabolism and signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on cancer cell metabolism, and detailed protocols for key experimental procedures to study its impact.
Introduction: The Role of PKM2 in Cancer Metabolism
Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis even in the presence of ample oxygen, a phenomenon known as the Warburg effect.[1] Pyruvate kinase (PK) catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[2][3] The M2 isoform of PK (PKM2) is preferentially expressed in cancer cells and exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[1] The dimeric form of PKM2 is less efficient at converting PEP to pyruvate, leading to an accumulation of upstream glycolytic intermediates that can be shunted into anabolic pathways to support cell proliferation, such as the pentose phosphate pathway for nucleotide synthesis and the serine biosynthesis pathway.[4]
This compound is a specific activator of PKM2 that stabilizes the active tetrameric form of the enzyme. This forced activation of PKM2 has profound implications for cancer cell metabolism, shifting the balance from anabolism back towards catabolism and creating metabolic vulnerabilities that can be exploited for therapeutic intervention.
Mechanism of Action of this compound
This compound acts as an allosteric activator of PKM2, binding to a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP). This binding induces a conformational change that promotes and stabilizes the formation of the catalytically active PKM2 tetramer. A key feature of this compound-induced activation is its resistance to inhibition by tyrosine-phosphorylated proteins, a common mechanism in cancer cells to suppress PKM2 activity and promote the anabolic state.
The activation of PKM2 by this compound leads to an increased conversion of PEP to pyruvate, thereby accelerating the glycolytic rate. This has several important downstream consequences:
-
Depletion of Upstream Glycolytic Intermediates: The increased flux through the final step of glycolysis leads to a reduction in the pool of upstream metabolites.
-
Reduction of TXNIP Levels: The depletion of glycolytic intermediates, such as glucose-6-phosphate, leads to a decrease in the levels of Thioredoxin-Interacting Protein (TXNIP), an intracellular glucose sensor.
-
Activation of AMPK Signaling: The altered energy state within the cell, potentially due to changes in ATP production and consumption, leads to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.
-
Increased Lactate Production: The enhanced production of pyruvate results in increased conversion to lactate, which is then exported from the cell, leading to extracellular acidification.
-
Altered Mitochondrial Respiration: Studies have shown that this compound can lead to a decrease in oxygen consumption, suggesting a shift away from mitochondrial respiration, without causing direct mitochondrial damage.
Quantitative Effects of this compound on Cancer Cells
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Cell/System | Reference |
| AC50 (in vitro) | 38 nM | Purified PKM2 | |
| AC90 (in vitro) | 680 nM | Purified PKM2 | |
| EC50 (cellular) | 19.6 µM | A549 lung cancer cells |
Table 2: Effects of this compound on Cancer Cell Metabolism and Phenotype
| Effect | Concentration | Cell Line(s) | Observation | Reference |
| Pyruvate Kinase Activity | 15 µM | Breast cancer cells | Significant increase | |
| Extracellular Acidification | 30 µM, 60 µM | Breast and prostate cancer cells | Enhanced | |
| Lactate Levels | 30 µM | Breast cancer cells | Increased | |
| Oxygen Consumption | 15 µM, 30 µM | Breast cancer cells | Affected respiration levels | |
| TXNIP Levels | 15 µM | Breast and prostate cancer cells | Depleted | |
| AMPK Phosphorylation (T172) | 15 µM | Breast cancer cells | Increased | |
| Metastatic Dissemination | 40 µM | Prostate cancer (PC3) cells | ~6-fold reduction in lung metastases | |
| Synergistic Anti-proliferative Effects | 15 µM | Breast cancer cells | Potentiates effects of metabolic stressors |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on cancer cell metabolism.
Pyruvate Kinase (PK) Activity Assay
This assay measures the enzymatic activity of PK in cell lysates. The assay is based on the lactate dehydrogenase (LDH)-coupled method, where the pyruvate produced by PK is converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
Cells treated with this compound or vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
ADP
-
NADH
-
Lactate dehydrogenase (LDH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Prepare the reaction mixture in the assay buffer containing PEP, ADP, NADH, and LDH.
-
Add a standardized amount of cell lysate to each well of a 96-well plate.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-30 minutes) at 37°C.
-
The rate of decrease in absorbance at 340 nm is proportional to the PK activity.
-
Normalize the PK activity to the protein concentration of the cell lysate.
Extracellular Acidification Rate (ECAR) Assay
This assay measures the rate of proton extrusion from cells, which is largely a result of lactate production from glycolysis. A common method is to use a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Cells of interest
-
This compound
-
Seahorse XF base medium supplemented with glucose, glutamine, and pyruvate
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The day before the assay, hydrate the sensor cartridge in a CO2-free incubator.
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF base medium and incubate in a CO2-free incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with this compound and other compounds if desired (e.g., for a glycolysis stress test).
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the basal ECAR before injecting this compound and then continue to measure the ECAR after the injection to determine the effect of the compound.
-
Data is typically normalized to cell number or protein content.
Oxygen Consumption Rate (OCR) Assay
This assay measures the rate at which cells consume oxygen, which is an indicator of mitochondrial respiration. This is also commonly performed using a Seahorse XF Analyzer.
Materials:
-
Same as for the ECAR assay.
Procedure:
-
The procedure is similar to the ECAR assay.
-
The Seahorse XF Analyzer simultaneously measures both OCR and ECAR.
-
A mitochondrial stress test can be performed by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
The effect of this compound on basal and maximal respiration can be determined by injecting it before or during the mitochondrial stress test.
Western Blotting for TXNIP and Phospho-AMPK
This technique is used to detect changes in the protein levels of TXNIP and the phosphorylation status of AMPK.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TXNIP, anti-phospho-AMPK (Thr172), anti-total AMPK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle for the desired time periods.
-
Lyse the cells and determine protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound in cancer cells.
Caption: Workflow for characterizing this compound's effects.
Conclusion
This compound represents a promising pharmacological tool to probe and potentially exploit the metabolic vulnerabilities of cancer cells. By forcing the activation of PKM2, this compound rewires cancer cell metabolism, leading to increased glycolysis, altered mitochondrial respiration, and the activation of key energy-sensing pathways. This in-depth technical guide provides the foundational knowledge and experimental framework for researchers to further investigate the multifaceted effects of this compound and its potential as a component of novel anti-cancer therapeutic strategies. The provided data and protocols serve as a valuable resource for the scientific community to build upon in the quest to understand and target the metabolic dependencies of cancer.
References
The Impact of DASA-58 on Macrophage Polarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to microenvironmental cues. This polarization is a critical determinant in the progression of various diseases, including cancer and inflammatory disorders. Metabolic reprogramming is now understood to be a central regulator of macrophage function. Pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, has emerged as a critical regulator of macrophage polarization. This technical guide delves into the impact of DASA-58, a potent small-molecule activator of PKM2, on macrophage polarization. We provide an in-depth overview of the underlying signaling pathways, detailed experimental protocols for in vitro investigation, and a summary of the quantitative effects of this compound on macrophage phenotype.
Introduction: Macrophage Polarization and the Role of PKM2
Macrophages can be broadly categorized into two distinct phenotypes:
-
M1 (Classically Activated) Macrophages: Activated by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-12), high antigen-presenting capacity, and potent microbicidal activity. They are crucial for host defense against pathogens.
-
M2 (Alternatively Activated) Macrophages: Induced by cytokines like interleukin-4 (IL-4) and IL-13, M2 macrophages are involved in tissue repair, wound healing, and the resolution of inflammation. They secrete anti-inflammatory cytokines such as IL-10 and transforming growth factor-beta (TGF-β).
The metabolic state of a macrophage is intrinsically linked to its polarization state. M1 macrophages typically exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is crucial for their pro-inflammatory functions.
Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that exists in two main catalytically distinct forms: a highly active tetramer and a less active dimer. In its dimeric form, PKM2 can translocate to the nucleus and act as a protein kinase, influencing gene transcription. The switch between the tetrameric and dimeric forms of PKM2 is a critical regulatory point in cellular metabolism and function.
This compound: A Potent Activator of PKM2
This compound is a specific and potent small-molecule activator of PKM2.[1] It functions by promoting the formation of the catalytically active tetrameric form of PKM2.[2][3] This activation of PKM2's pyruvate kinase activity has profound effects on cellular metabolism, effectively reversing the Warburg effect.
Signaling Pathway of this compound in Macrophage Polarization
This compound influences macrophage polarization primarily by modulating the PKM2-HIF-1α signaling axis. In LPS-stimulated (M1-polarizing) conditions, the dimeric form of PKM2 is stabilized and translocates to the nucleus. There, it interacts with and stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for many pro-inflammatory genes, including IL-1β.
This compound, by promoting the tetrameric form of PKM2, sequesters it in the cytoplasm, preventing its nuclear translocation and interaction with HIF-1α. This leads to the destabilization and degradation of HIF-1α, thereby suppressing the expression of its target pro-inflammatory genes. This shift in the metabolic and transcriptional landscape ultimately attenuates the M1 phenotype and promotes a more M2-like, anti-inflammatory state.[4][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lactylation of PKM2 Suppresses Inflammatory Metabolic Adaptation in Pro-inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
DASA-58: A Technical Guide to its Influence on HIF-1α Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of DASA-58, a small molecule activator of Pyruvate Kinase M2 (PKM2), and its subsequent influence on the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for key assays, and a visual representation of the underlying signaling cascade.
Core Mechanism of Action
This compound is a potent and specific allosteric activator of the M2 isoform of pyruvate kinase (PKM2)[1][2]. Under normal conditions, particularly in cancer cells, PKM2 exists in a less active dimeric form, which can translocate to the nucleus. In the nucleus, dimeric PKM2 acts as a protein kinase and a transcriptional co-activator for HIF-1α, enhancing its stability and promoting the transcription of downstream target genes involved in metabolic reprogramming, such as those associated with the Warburg effect[3][4][5].
This compound binds to PKM2 and promotes its conversion into a highly active and stable tetrameric conformation. This tetramerization is crucial as it sequesters PKM2 in the cytoplasm, preventing its nuclear translocation. By inhibiting the nuclear localization of PKM2, this compound effectively disrupts the formation of the PKM2/HIF-1α complex, thereby abrogating the co-activator function of PKM2 on HIF-1α. This leads to a reduction in the transactivation of HIF-1α target genes, ultimately inhibiting the cellular hypoxic response.
Signaling Pathway Visualization
The following diagram illustrates the influence of this compound on the PKM2/HIF-1α signaling axis.
Caption: this compound promotes PKM2 tetramerization, inhibiting its nuclear translocation and interaction with HIF-1α.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound as reported in various studies.
Table 1: Effect of this compound on PKM2 Activity
| Cell Line | This compound Concentration | Effect on PKM2 Activity | Reference |
| A549 | 0-100 µM | Dose-dependent activation with an EC50 of 19.6 µM | |
| A549-PKM2/kd | 40 µM | 248 ± 21% increase in activity | |
| A549-PKM1/kd | 40 µM | No significant increase in activity | |
| Breast Cancer Cells | 15 µM (24h, 72h) | Enhanced pyruvate kinase activity |
Table 2: Influence of this compound on HIF-1α and Downstream Effectors
| Cell Type | Treatment Conditions | Effect | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Pre-treated with this compound, followed by LPS (100 ng/ml, 24 hr) | Inhibition of LPS-induced HIF-1α protein expression | |
| Peritoneal Macrophages (PECs) | Pre-treated with this compound, followed by LPS (100 ng/ml, 24 hr) | Inhibition of LPS-induced HIF-1α protein expression | |
| BMDMs | This compound (50 µM, 30 min pretreatment) + LPS (24 hr) | Inhibition of LPS-induced Il1b mRNA expression | |
| PC3 cells | Not specified | Abrogated nuclear translocation of PKM2 and its association with HIF-1α |
Table 3: Metabolic Consequences of this compound Treatment
| Cell Line/Type | This compound Concentration | Incubation Time | Effect | Reference |
| Breast Cancer Cells | 30 µM, 60 µM | 0-72 h | Enhanced extracellular acidification and lactate levels | |
| Prostate Cancer Cells | Not specified | Not specified | Induced extracellular acidification levels | |
| H1299 | 50 µM | 20 min | Decreased lactate production from glucose | |
| LPS-activated BMDMs | 50 µM | Not specified | Dramatically blocked LPS-induced succinate accumulation |
Detailed Experimental Protocols
Western Blotting for HIF-1α Detection Following this compound Treatment
This protocol is adapted for the detection of HIF-1α, a protein that is rapidly degraded under normoxic conditions. Proper sample preparation is critical.
Materials:
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors. For HIF-1α, it is crucial to work quickly and keep samples on ice. Some protocols recommend using a specific HIF-1α cell extraction buffer.
-
Primary Antibody: Anti-HIF-1α antibody (e.g., Novus Biologicals, NB100-105) diluted in blocking buffer (typically 1-2 µg/ml or as per manufacturer's recommendation).
-
Secondary Antibody: HRP-conjugated secondary antibody appropriate for the primary antibody host species.
-
Blocking Buffer: 5% non-fat dry milk or 3-5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Wash Buffer: TBST.
-
Positive Control: Lysates from cells treated with a hypoxia-mimetic agent like cobalt chloride (CoCl2) or desferrioxamine (DFO), or cells cultured under hypoxic conditions (<5% O2).
-
Negative Control: Lysates from untreated cells cultured under normoxic conditions.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound for the specified duration. To induce HIF-1α, co-treat with a hypoxia-mimetic agent or place cells in a hypoxic chamber.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells. For HIF-1α, it is often recommended to prepare nuclear extracts as the stabilized protein translocates to the nucleus.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (for whole-cell lysate) or proceed with nuclear extraction protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 7.5% polyacrylamide gel and run the electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For large proteins like HIF-1α (~95-120 kDa), a wet transfer overnight at 4°C is often recommended.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)
This protocol outlines a colorimetric assay to determine cell viability after treatment with this compound.
Materials:
-
96-well cell culture plates.
-
Cell Counting Kit-8 (CCK-8) reagent.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of approximately 5,000 cells/well. The optimal cell number may vary depending on the cell line.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
-
Cell Viability (%) = (ODtreated - ODblank) / (ODcontrol - ODblank) x 100.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 regulates Hif-1α activity and IL-1β induction and is a critical determinant of the warburg effect in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 is a PHD3-stimulated coactivator for hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis for DASA-58 Activation of Pyruvate Kinase M2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular basis of Pyruvate Kinase M2 (PKM2) activation by the small molecule activator DASA-58. PKM2 is a critical enzyme in cancer metabolism, and its activation is a promising therapeutic strategy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental processes.
Quantitative Analysis of this compound-Mediated PKM2 Activation
The activation of PKM2 by this compound has been characterized by several key quantitative metrics. These values are crucial for understanding the potency and efficacy of this compound in modulating PKM2 activity.
| Parameter | Value | Cell Line/System | Notes |
| AC50 (Activation Constant) | 38 nM | In vitro | The concentration of this compound required to achieve 50% of the maximum enzyme activation.[1] |
| AC90 (Activation Constant) | 680 nM | In vitro | The concentration of this compound required to achieve 90% of the maximum enzyme activation.[2] |
| EC50 (Half-maximal Effective Concentration) | 19.6 µM | A549 cells | The concentration of this compound that induces a response halfway between the baseline and maximum after a specified exposure time in a cellular context.[2][3][4] |
| Selectivity | No activity on PKM1 | In vitro | This compound is selective for the M2 isoform of pyruvate kinase and does not activate the M1 isoform. |
| Effect on Pyruvate Kinase Activity in Cells | 248 ± 21% increase | A549-PKM2/kd cells | This compound treatment resulted in a significant increase in pyruvate kinase activity in cells expressing PKM2. |
Mechanism of Action: Allosteric Activation and Tetramer Stabilization
This compound is an allosteric activator of PKM2. Unlike the endogenous activator fructose-1,6-bisphosphate (FBP), this compound binds to a distinct pocket on the PKM2 enzyme. This binding event promotes the formation and stabilization of the active tetrameric conformation of PKM2. The less active dimeric form of PKM2 is associated with pro-tumorigenic functions. By shifting the equilibrium towards the active tetramer, this compound effectively enhances pyruvate kinase activity. This mode of action is significant because the this compound-induced tetramer is resistant to inhibition by phosphotyrosine-containing proteins, which can inactivate the FBP-bound tetramer.
Signaling Pathway of PKM2 Activation by this compound
The following diagram illustrates the signaling pathway of PKM2 activation by this compound and its downstream effects.
Caption: this compound allosterically activates PKM2, promoting its active tetrameric form.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activation of PKM2 by this compound.
In Vitro PKM2 Enzyme Activity Assay (LDH Coupled Assay)
This assay measures the enzymatic activity of purified PKM2 in the presence of this compound. The production of pyruvate is coupled to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add varying concentrations of this compound to the wells of the 96-well plate.
-
Add the recombinant PKM2 enzyme to the wells to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode.
-
The rate of NADH oxidation is proportional to the pyruvate kinase activity.
-
Calculate the AC50 value by plotting the enzyme activity against the log of the this compound concentration and fitting the data to a dose-response curve.
Cellular Pyruvate Kinase Activity Assay
This protocol is for measuring the effect of this compound on PKM2 activity within a cellular context.
Materials:
-
A549 cells (or other suitable cell line expressing PKM2)
-
Cell culture medium (e.g., RPMI)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Cell Signaling lysis buffer)
-
LDH-coupled assay reagents (as described in 3.1)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 90 minutes to 3 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Measure the protein concentration of each lysate.
-
Perform the LDH-coupled enzyme activity assay on the cell lysates as described in section 3.1, normalizing the activity to the protein concentration.
-
Calculate the EC50 value from the dose-response curve.
Western Blotting for PKM2 Expression
Western blotting can be used to confirm the expression of PKM2 in the cell lines used and to assess whether this compound treatment affects PKM2 protein levels.
Materials:
-
Cell lysates (prepared as in 3.2)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PKM2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PKM2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing the effect of this compound on PKM2.
References
- 1. probechem.com [probechem.com]
- 2. This compound | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. israelsenlab.org [israelsenlab.org]
The Allosteric Activator DASA-58: A Technical Guide to its Role in Promoting PKM2 Tetramerization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of DASA-58, a potent allosteric activator of Pyruvate Kinase M2 (PKM2). It provides a comprehensive overview of its effects on enzyme kinetics, cellular metabolism, and key signaling pathways. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of cancer metabolism and the development of novel therapeutics targeting PKM2.
Introduction to PKM2 and the Rationale for its Activation
Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final, rate-limiting step: the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in embryonic and tumor cells and exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form of PKM2 is predominant, leading to a bottleneck in glycolysis. This metabolic reprogramming, known as the Warburg effect, allows for the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways to support rapid cell proliferation.
This compound is a small molecule activator that promotes the tetramerization of PKM2, thereby increasing its enzymatic activity. This forced activation of PKM2 can reverse the Warburg effect, deplete biosynthetic precursors, and alter the cellular energy state, making it an attractive therapeutic strategy for cancer.
This compound: Mechanism of Action and Biochemical Effects
This compound acts as an allosteric activator by binding to a site on PKM2 that is distinct from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).[1] This binding event induces a conformational change that stabilizes the active tetrameric conformation of the enzyme.
Binding Affinity and Potency
This compound exhibits high potency in activating PKM2 both in vitro and in cellular contexts.
| Parameter | Value | Context | Reference |
| AC50 | 38 nM | In vitro activation of recombinant PKM2 | [1][2] |
| EC50 | 19.6 µM | Activation of PKM2 in A549 cells | [3][4] |
Effects on Enzyme Kinetics
This compound enhances the catalytic efficiency of PKM2 by altering its substrate affinity. Specifically, it decreases the Michaelis constant (Km) for the substrate phosphoenolpyruvate (PEP) without significantly affecting the Km for ADP. This indicates that this compound promotes a conformation of PKM2 that binds PEP more readily, thus increasing the rate of pyruvate production at physiological substrate concentrations.
| Kinetic Parameter | Effect of this compound | Reference |
| Km (PEP) | Decreased | |
| Km (ADP) | No significant effect |
Cellular and In Vivo Effects of this compound
The this compound-induced activation of PKM2 leads to significant changes in cellular metabolism and has demonstrated anti-tumor effects in preclinical models.
Cellular Metabolic Reprogramming
Treatment of cancer cells with this compound leads to a shift in glucose metabolism. The increased glycolytic flux results in elevated production of pyruvate and, subsequently, lactate. This metabolic reprogramming also leads to the depletion of upstream glycolytic intermediates that are crucial for various biosynthetic pathways.
| Cellular Effect | Observation | Cell Lines | Reference |
| Pyruvate Kinase Activity | Increased | A549, H1299, Breast Cancer Cell Lines | |
| Lactate Production | Increased | Breast Cancer Cell Lines | |
| TXNIP Levels | Decreased | Breast Cancer Cell Lines | |
| AMPK Activation | Increased (p-AMPK T172) | Breast Cancer Cell Lines |
In Vivo Efficacy
Preclinical studies using xenograft models have shown that this compound can inhibit tumor growth and metastasis.
| Animal Model | Cancer Type | Effect of this compound | Reference |
| SCID Mice | Prostate Cancer (PC3 cells) | ~6-fold reduction in CAFs-induced lung metastases formation | |
| Nude Mice | Lung Cancer (H1299 xenograft) | Suppression of tumor growth |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on PKM2.
Pyruvate Kinase Activity Assay
This assay measures the enzymatic activity of PKM2 in cell lysates or with purified protein. The production of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP) stock solution (100 mM)
-
ADP stock solution (50 mM)
-
NADH stock solution (10 mM)
-
Lactate Dehydrogenase (LDH) (e.g., rabbit muscle, ~1000 units/mL)
-
This compound stock solution (in DMSO)
-
Cell lysate or purified PKM2
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction master mix in the Assay Buffer containing final concentrations of 0.5 mM PEP, 0.5 mM ADP, 0.2 mM NADH, and 10 units/mL LDH.
-
Aliquot the master mix into the wells of the 96-well plate.
-
Add this compound (or vehicle control) to the desired final concentrations.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding cell lysate (e.g., 10-20 µg of total protein) or purified PKM2 to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the curve. The activity is proportional to the rate of absorbance change.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to PKM2 in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells of interest
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-PKM2 antibody
Procedure:
-
Treat cultured cells with this compound (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions in a thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PKM2 in each sample by SDS-PAGE and Western blotting using an anti-PKM2 antibody.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, which is an indicator of glycolytic activity.
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Commercially available lactate assay kit (e.g., colorimetric or fluorometric)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing this compound at the desired concentrations or vehicle control.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
Signaling Pathways Modulated by this compound-Induced PKM2 Tetramerization
The metabolic reprogramming induced by this compound has significant downstream consequences on cellular signaling pathways, primarily impacting cellular energy sensing and glucose homeostasis.
Activation of AMP-Activated Protein Kinase (AMPK)
The rapid consumption of ATP due to the hyperactivation of PKM2 leads to an increase in the cellular AMP/ATP ratio. This change in the energy state is sensed by AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. The activation of AMPK involves the phosphorylation of threonine 172 in its catalytic subunit by upstream kinases such as LKB1. Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways.
References
- 1. This compound | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Early-Stage Research on DASA-58 and its Relevance to Glioblastoma
Audience: Researchers, scientists, and drug development professionals.
Abstract: Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. A hallmark of GBM and many other cancers is a metabolic reprogramming toward aerobic glycolysis, often referred to as the Warburg effect. Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is highly expressed in GBM and plays a crucial role in this metabolic shift. PKM2 can exist in a highly active tetrameric state or a less active dimeric state; the latter allows for the accumulation of glycolytic intermediates that are shunted into anabolic pathways to support cell proliferation. Small molecule activators that stabilize the active tetrameric form of PKM2, such as DASA-58, represent a promising therapeutic strategy to reverse the Warburg effect and inhibit tumor growth. While direct therapeutic studies of this compound in glioblastoma are in early stages, research on its mechanism and the use of its derivatives for imaging provide a strong foundation for future investigation. This document details the core preclinical findings related to this compound and the broader targeting of PKM2 in a glioblastoma context.
This compound: A Small Molecule Activator of Pyruvate Kinase M2 (PKM2)
This compound is a member of the thieno[3,2-b]pyrrole[3,2-d]pyridazinones class of compounds that functions as an allosteric activator of PKM2.[1] By binding to a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP), this compound promotes the stable formation of the catalytically active tetrameric state of PKM2.[1] This activation reverses the metabolic phenotype of cancer cells, forcing the flux of phosphoenolpyruvate (PEP) towards pyruvate and ATP production, thereby reducing the availability of upstream glycolytic intermediates for anabolic processes.[2]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data from in vitro studies on this compound, primarily conducted in non-glioblastoma cell lines, which nonetheless establish its mechanism and potency as a PKM2 activator.
| Parameter | Cell Line / Condition | Value | Reference |
| EC50 (Half-Activation) | A549 Cells (in absence of FBP) | 19.6 µM | [1] |
| PKM2 Activity Increase | A549-PKM2/kd Cell Lysates (40 µM this compound) | 248 ± 21% | [1] |
| PKM1 Activity Increase | A549-PKM1/kd Cell Lysates (40 µM this compound) | No significant increase | |
| Lactate Production | H1299 Cells (50 µM this compound) | Data not quantified, but effects on lactate production from glucose were noted. |
Signaling Pathways and Mechanism of Action
Activation of PKM2 by this compound directly impacts the final, rate-limiting step of glycolysis. This intervention is hypothesized to counter the metabolic advantages conferred by the dimeric form of PKM2 in cancer cells.
Figure 1: this compound mechanism of action on PKM2 equilibrium.
By forcing the equilibrium towards the active tetramer, this compound enhances the conversion of PEP to pyruvate. This is expected to deplete the pool of upstream glycolytic intermediates that feed into critical anabolic pathways like the pentose phosphate pathway (PPP) and serine synthesis, which are essential for tumor growth.
Figure 2: Modulation of the glycolytic pathway by this compound.
Application of DASA-Scaffold in Glioblastoma Imaging
While therapeutic data for this compound in GBM is limited, a radiolabeled derivative, [18F]DASA-23 , has been developed as a PET imaging agent to non-invasively detect PKM2 levels. Given that PKM2 is highly expressed in GBM cells with minimal expression in healthy brain tissue, [18F]DASA-23 serves as a highly specific biomarker for GBM metabolic activity and response to therapy.
Quantitative Data from [18F]DASA-23 Uptake Studies
Studies using the U87 human glioblastoma cell line have demonstrated the utility of [18F]DASA-23 in monitoring metabolic changes following various treatments.
| Treatment Condition (U87 Cells) | Duration | [18F]DASA-23 Uptake (% reduction vs. control) | Reference |
| Tumor Treating Fields (TTFields) | 3 days | 53% | |
| Tumor Treating Fields (TTFields) | 6 days | 31% - 35% | |
| Temozolomide (TMZ) | 3 days | 33% | |
| Vincristine (IC50 conc.) | 6 days | 78.5 ± 3.0% | |
| 5-Fluorouracil (IC50 conc.) | 6 days | 74.5 ± 4.5% | |
| Alkylating Agents (TMZ, Carmustine, etc.) | 3-6 days | Significant reduction (p < 0.0001) |
These studies validate that PKM2 expression, as measured by a DASA-derivative, is dynamic and responsive to anti-cancer therapies, reinforcing PKM2 as a valid therapeutic target in GBM.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the core experimental protocols cited in the research.
Cell Culture
U87 human glioblastoma cells were maintained according to manufacturer's instructions. For drug treatment studies, cells were plated in 12-well plates (2 x 104 cells/well for 6-day studies, 5 x 104 cells/well for 3-day studies). The appropriate drug was added to achieve the IC50 concentration, with the DMSO vehicle concentration kept below 0.5%.
Pyruvate Kinase Activity Assay
-
Cells (e.g., A549) were treated with this compound (e.g., 40 µM) or DMSO for 3 hours.
-
Following treatment, cells were lysed.
-
Pyruvate kinase activity in the cell lysates was assayed using a lactate dehydrogenase-coupled enzymatic assay. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm, which is proportional to pyruvate production.
-
Assays were conducted in the presence or absence of the allosteric activator FBP (e.g., 200 µM) to determine the activation state of PKM2.
[18F]DASA-23 Radiotracer Uptake Assay
-
Cell Plating & Treatment: U87 cells were plated and treated with various anti-glioblastoma drugs for 3 or 6 days as described above.
-
Cell Preparation: Before adding the radiotracer, the media was removed, and cells were washed with PBS to remove any dead cells.
-
Radiotracer Incubation: Cells were incubated with [18F]DASA-23 for a specified period (e.g., 30 or 60 minutes).
-
Washing: After incubation, cells were washed with ice-cold PBS to remove unbound radiotracer.
-
Lysis & Measurement: Cells were lysed (e.g., with NaOH), and the radioactivity in the lysate was measured using a gamma counter.
-
Normalization: Radioactivity counts were normalized to the total protein content in each well, determined by a protein assay (e.g., BCA assay). Results are expressed as percent uptake per milligram of protein.
Figure 3: Experimental workflow for [18F]DASA-23 uptake assay.
Conclusion and Future Directions
The preclinical research landscape positions PKM2 as a high-value target in glioblastoma. The small molecule this compound has been characterized as a potent and selective activator of PKM2, capable of reversing the glycolytic phenotype in cancer cells. While direct therapeutic studies of this compound in glioblastoma models are needed, the successful use of its derivative, [18F]DASA-23, as a PET imaging agent confirms the presence and dynamic regulation of PKM2 in GBM. This provides a strong rationale for investigating the anti-tumor efficacy of this compound and similar PKM2 activators in GBM.
Future research should focus on:
-
In Vitro Efficacy: Evaluating the effects of this compound on cell proliferation, apoptosis, and metabolic flux in a panel of patient-derived GBM cell lines.
-
In Vivo Studies: Assessing the therapeutic potential of this compound in orthotopic xenograft models of glioblastoma, both as a monotherapy and in combination with the standard-of-care (temozolomide and radiation).
-
Pharmacokinetics: Determining the blood-brain barrier permeability of this compound to ensure adequate central nervous system exposure.
The targeted modulation of cancer metabolism with PKM2 activators like this compound represents a novel and promising therapeutic avenue that warrants further exploration in the fight against glioblastoma.
References
An In-depth Technical Guide to the Metabolic Reprogramming Effects of DASA-58
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the metabolic effects induced by DASA-58, a potent allosteric activator of pyruvate kinase M2 (PKM2). It is designed to furnish researchers and drug development professionals with detailed experimental methodologies and quantitative data to facilitate further investigation into this compound's therapeutic potential.
Introduction: The Role of this compound in Cancer Metabolism
Cancer cells exhibit a distinct metabolic phenotype characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.[1] Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic switch.[1] In its less active dimeric form, PKM2 diverts glycolytic intermediates into anabolic pathways, supporting rapid cell proliferation.[2] this compound is a small molecule activator that promotes the formation of the more active tetrameric form of PKM2.[3][4] This activation reverses the Warburg effect, leading to a significant reprogramming of cancer cell metabolism. This guide explores the multifaceted effects of this compound, detailing its impact on key metabolic pathways and providing the necessary technical information for its study.
Mechanism of Action of this compound
This compound functions as a specific and potent allosteric activator of PKM2. It binds to the subunit interface of PKM2, a site distinct from that of the endogenous activator fructose-1,6-bisphosphate (FBP). This binding stabilizes the tetrameric conformation of the enzyme, leading to a constitutively active state that is resistant to inhibition by phosphotyrosine signaling. The activation of PKM2 by this compound enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby accelerating the final step of glycolysis.
Key Metabolic Effects of this compound
The activation of PKM2 by this compound triggers a cascade of metabolic changes within cancer cells. These alterations primarily involve a shift in the balance between glycolysis and oxidative phosphorylation.
Enhanced Glycolysis and Lactate Production
Treatment with this compound leads to a significant increase in the rate of glycolysis. This is evidenced by elevated levels of extracellular acidification (ECAR) and increased production and secretion of lactate. This effect has been observed in various cancer cell lines, including breast and prostate cancer. The increased glycolytic flux is a direct consequence of the enhanced enzymatic activity of PKM2.
Reduced Mitochondrial Respiration
Concurrently with the increase in glycolysis, this compound treatment is associated with a reduction in mitochondrial oxygen consumption. This suggests a metabolic shift away from oxidative phosphorylation. Importantly, this reduction in oxygen consumption is not due to direct mitochondrial damage. Instead, the increased conversion of pyruvate to lactate by the activated PKM2 limits the availability of pyruvate for entry into the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation.
Activation of AMPK Signaling and Depletion of TXNIP
This compound treatment leads to a decrease in intracellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. This is observed through the increased phosphorylation of AMPK at threonine 172. Furthermore, this compound causes a reduction in the levels of thioredoxin-interacting protein (TXNIP), an intracellular glucose sensor. This depletion is likely a consequence of the reduced levels of upstream glycolytic intermediates.
Quantitative Data on Metabolic Alterations
The following tables summarize the quantitative effects of this compound on key metabolic parameters in various cancer cell lines.
Table 1: Effect of this compound on Extracellular Lactate Levels
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Fold Change in Extracellular Lactate | Reference |
| MCF7 | 30 | 72 | Increased | |
| MDA-MB-231 | 30 | 72 | Increased | |
| T47-D | 30 | 72 | Increased | |
| HCC1443 | 30 | 72 | Increased | |
| MDA-MB-468 | 30 | 72 | Increased | |
| H1299 | 40 | Overnight | Decreased | |
| RPMI 8226 | 40 | Not Specified | Decreased |
Note: The direction of change in lactate levels may vary depending on the cell line and experimental conditions.
Table 2: Effect of this compound on Oxygen Consumption Rate (OCR)
| Cell Line | This compound Concentration (µM) | Treatment Duration | Effect on OCR | Reference |
| MCF7 | 15, 30 | Not Specified | Decreased | |
| MDA-MB-231 | 15, 30 | Not Specified | Decreased | |
| T47-D | 15, 30 | Not Specified | Decreased | |
| HCC1443 | 15, 30 | Not Specified | Decreased | |
| MDA-MB-468 | 15, 30 | Not Specified | Decreased |
Table 3: Effect of this compound on Extracellular Acidification Rate (ECAR)
| Cell Line | This compound Concentration (µM) | Treatment Duration | Effect on ECAR | Reference |
| Breast Cancer Cell Lines | 30, 60 | 0-72 h | Increased | |
| Prostate Cancer Cell Lines | Not Specified | Not Specified | Increased |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Breast cancer cell lines (MCF7, MDA-MB-231, T47-D, HCC1443, MDA-MB-468), lung cancer cell line (H1299), and multiple myeloma cell line (RPMI 8226) can be used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). The stock solution is further diluted in culture medium to achieve the desired final concentrations (e.g., 15 µM, 30 µM, 40 µM, 60 µM). A vehicle control (DMSO) should be used in all experiments.
Immunoblotting
This protocol is for assessing the protein levels of PKM2, phospho-AMPK (Thr172), total AMPK, and TXNIP.
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions are:
-
Rabbit anti-PKM2 (1:1000)
-
Rabbit anti-phospho-AMPKα (Thr172) (1:1000)
-
Rabbit anti-AMPKα (1:1000)
-
Rabbit anti-TXNIP (1:1000)
-
Mouse anti-β-actin (1:5000) as a loading control.
-
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Seahorse XF Analyzer Assay for Metabolic Flux Analysis
This protocol is for the real-time measurement of OCR and ECAR using a Seahorse XF Analyzer.
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate at an optimized density (e.g., 2 x 10^4 cells/well) and allowed to adhere overnight.
-
Assay Preparation: On the day of the assay, the cell culture medium is replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour. The sensor cartridge is hydrated with Seahorse XF Calibrant overnight.
-
Mito Stress Test: A Seahorse XF Cell Mito Stress Test is performed according to the manufacturer's instructions. Briefly, OCR and ECAR are measured sequentially after the injection of:
-
This compound or Vehicle: To measure the immediate effect of the compound.
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP: A protonophore that uncouples oxygen consumption from ATP production, to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The data is analyzed using the Seahorse Wave software to determine key metabolic parameters.
Extracellular Lactate Measurement
-
Sample Collection: After this compound treatment for the desired duration, the cell culture medium is collected.
-
Lactate Assay: The concentration of lactate in the medium is measured using a lactate assay kit according to the manufacturer's protocol.
-
Normalization: The lactate concentration is normalized to the total protein content or cell number in the corresponding well.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described above.
Caption: this compound signaling pathway in cancer cells.
Caption: Experimental workflow for immunoblotting.
Caption: Experimental workflow for Seahorse XF assay.
Conclusion
This compound represents a promising therapeutic agent that targets the metabolic plasticity of cancer cells. By activating PKM2, it effectively reverses the Warburg effect, leading to a metabolic state that is less favorable for tumor growth. The multifaceted metabolic reprogramming induced by this compound, including the enhancement of glycolysis, reduction of mitochondrial respiration, and activation of AMPK signaling, underscores its potential as a standalone or combination therapy. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
Methodological & Application
DASA-58: Application Notes and Protocols for Use in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility and stability of DASA-58 in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro and in vivo research. This compound is a potent and specific allosteric activator of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[1][2] Accurate handling and storage of this compound are critical for obtaining reliable and reproducible experimental results.
Data Presentation
The solubility and recommended storage conditions for this compound in DMSO, as reported by various suppliers, are summarized below. It is important to note that solubility can be affected by factors such as the purity of the compound, the water content of the DMSO, and temperature.
| Parameter | Value | Source(s) |
| Solubility in DMSO | ≥ 35 mg/mL (≥ 77.17 mM) | MedChemExpress[3] |
| 84 mg/mL (185.21 mM) | TargetMol[4] | |
| 91 mg/mL (200.64 mM) | Selleck Chemicals[2] | |
| Storage of Powder | -20°C for up to 3 years | MedChemExpress, Selleck Chemicals |
| Storage of DMSO Stock Solution | -80°C for up to 2 years | MedChemExpress |
| -20°C for up to 1 year | MedChemExpress |
Experimental Protocols
The following are generalized protocols for the preparation, solubility determination, and stability assessment of this compound in DMSO. These are based on standard laboratory practices and information gathered from supplier datasheets and research articles.
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). It is recommended to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce the solubility of the compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can lead to degradation of the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).
References
Application Notes and Protocols: DASA-58 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
DASA-58 is a potent and selective small-molecule activator of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis often found to be highly expressed in cancer cells.[1][2][3][4][5] this compound functions by binding to a site at the PKM2 subunit interface, which promotes the formation of a stable and highly active tetrameric state of the enzyme. This activation of PKM2 can reverse the Warburg effect, a metabolic hallmark of cancer, thereby suppressing tumor growth. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in both in vitro and in vivo research settings.
This compound Properties and Storage
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 453.53 g/mol | |
| Molecular Formula | C₁₉H₂₃N₃O₆S₂ | |
| Appearance | White to off-white crystalline solid powder | |
| Solubility in DMSO | ≥ 30 mg/mL. Varies by supplier, with some reporting up to 91 mg/mL. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility. | |
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | Insoluble | |
| Storage of Powder | Store at -20°C for up to 3 years. | |
| Storage of Stock Solution | Aliquot and store at -80°C for up to 2 years to avoid repeated freeze-thaw cycles. For short-term use (up to 1 month), store at -20°C. |
Experimental Protocol: Preparing a this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Analytical balance
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
3.2. Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability and solubility of the compound.
-
Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 453.53 g/mol x 1000 mg/g = 4.54 mg
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Dissolution: a. Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. b. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles. b. Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. c. For long-term storage, place the aliquots at -80°C.
Visualizations
4.1. This compound Mechanism of Action
The following diagram illustrates the signaling pathway of this compound in activating PKM2. This compound binds to the less active dimeric form of PKM2, promoting its conversion into the highly active tetrameric form.
Caption: this compound promotes the tetramerization and activation of PKM2.
4.2. Experimental Workflow for Stock Solution Preparation
This diagram outlines the logical workflow for preparing the this compound stock solution as described in the protocol.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for In Vivo Formulation of DASA-58 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of DASA-58, a potent and selective Pyruvate Kinase M2 (PKM2) activator, for mouse studies. The information compiled here is intended to guide researchers in designing and executing robust in vivo experiments.
This compound is a small molecule that allosterically activates PKM2, promoting its tetrameric form and suppressing tumorigenesis.[1][2] It has been shown to alter metabolism in cancer cells and inhibit xenograft tumor growth in vivo.[3] Proper formulation and administration are critical for achieving reliable and reproducible results in preclinical mouse models.
Physicochemical and Pharmacological Properties of this compound
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃N₃O₆S₂ | [4] |
| Molecular Weight | 453.5 g/mol | [4] |
| CAS Number | 1203494-49-8 | |
| In Vitro AC₅₀ | 38 nM | |
| In Cell EC₅₀ | 19.6 µM | |
| Solubility | DMSO: ≥ 35 mg/mL (77.17 mM) | |
| Water: Insoluble | ||
| Ethanol: Insoluble | ||
| Storage | Powder: -20°C for up to 3 years | |
| In Solvent: -80°C for up to 1 year |
In Vivo Formulation Protocols
The choice of vehicle for in vivo administration of this compound is critical due to its poor solubility in aqueous solutions. Below are several recommended formulation protocols. The selection of a specific protocol may depend on the desired administration route and experimental design.
It is highly recommended to prepare the working solution fresh for each experiment and use it immediately for optimal results.
Protocol 1: PEG300, Tween 80, and Saline/ddH₂O Formulation
This is a commonly used formulation for intravenous or intraperitoneal injections. The solvents should be added sequentially, ensuring the solution is clear after each addition.
Table 1: Reagents for PEG300/Tween 80 Formulation
| Reagent | Example Volume (for 1 mL) | Percentage |
| This compound Stock Solution (in DMSO) | 50 - 100 µL | 5 - 10% |
| PEG300 | 400 µL | 40% |
| Tween 80 | 50 µL | 5% |
| Saline or ddH₂O | 450 - 500 µL | 45 - 50% |
Step-by-Step Procedure:
-
Prepare a stock solution of this compound in fresh, high-quality DMSO (e.g., 100 mg/mL).
-
In a sterile tube, add the required volume of PEG300.
-
Add the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add saline or ddH₂O to reach the final volume and mix well.
Protocol 2: Corn Oil Formulation
This formulation is suitable for oral gavage or subcutaneous injections.
Table 2: Reagents for Corn Oil Formulation
| Reagent | Example Volume (for 1 mL) | Percentage |
| This compound Stock Solution (in DMSO) | 50 µL | 5% |
| Corn Oil | 950 µL | 95% |
Step-by-Step Procedure:
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 100 mg/mL).
-
In a sterile tube, add the required volume of corn oil.
-
Add the this compound DMSO stock solution to the corn oil and mix thoroughly until a uniform suspension is achieved.
Protocol 3: SBE-β-CD in Saline Formulation
This formulation can be an alternative for improving the solubility of this compound for parenteral administration.
Table 3: Reagents for SBE-β-CD Formulation
| Reagent | Example Volume (for 1 mL) |
| This compound Stock Solution (in DMSO) | 100 µL |
| 20% SBE-β-CD in Saline | 900 µL |
Step-by-Step Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the 20% SBE-β-CD in saline solution.
-
Add the this compound DMSO stock solution to the SBE-β-CD solution and mix thoroughly until clear.
Experimental Protocol: In Vivo Mouse Study
This protocol provides a general framework for an in vivo study in mice to evaluate the efficacy of this compound. Specific parameters such as mouse strain, tumor model, and dosage may need to be optimized for your particular research question.
Animal Model
-
Strain: Male SCID-bg/bg mice are a suitable strain for xenograft studies with human cancer cell lines.
-
Tumor Induction: For example, PC3 prostate cancer cells can be used to establish tumors.
This compound Preparation and Administration
-
Dosage: A concentration of 40 μM has been used in studies where cells were treated ex vivo before injection. For direct administration to the animal, the dosage will need to be determined based on pharmacokinetic and tolerability studies.
-
Formulation: Prepare the this compound formulation as described in one of the protocols above, ensuring sterility.
-
Administration Route: Intravenous (i.v.) injection is a common route for assessing the effects on tumor dissemination. Other routes like intraperitoneal (i.p.) or oral gavage can also be considered depending on the experimental goals.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo mouse study with this compound.
Monitoring and Endpoints
-
Tumor Growth: Measure tumor volume regularly using calipers.
-
Animal Health: Monitor body weight and general health status of the animals throughout the study.
-
Endpoint Analysis: At the end of the study, collect tumors and other relevant tissues for downstream analysis, such as immunohistochemistry for proliferation and apoptosis markers, or western blotting to assess the target engagement of this compound.
Signaling Pathway of this compound
This compound is a specific activator of the M2 isoform of pyruvate kinase (PKM2). In cancer cells, PKM2 is often found in a less active dimeric form, which promotes the accumulation of glycolytic intermediates that can be shunted into anabolic pathways to support cell proliferation. This compound promotes the formation of the highly active tetrameric form of PKM2. This activation has several downstream effects, including the inhibition of HIF-1α activity and the suppression of IL-1β induction.
The diagram below illustrates the mechanism of action of this compound.
References
Application Notes and Protocols for DASA-58 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
DASA-58 is a potent and selective allosteric activator of the pyruvate kinase M2 isoform (PKM2), a critical enzyme in cellular metabolism.[1][2][3] These application notes provide an overview of the recommended concentrations, mechanism of action, and detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action: this compound binds to a unique site on the PKM2 enzyme, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[1] This interaction promotes and stabilizes the active tetrameric conformation of PKM2, enhancing its enzymatic activity.[1] This leads to an increased conversion of phosphoenolpyruvate (PEP) to pyruvate, a pivotal step in glycolysis. Notably, this compound is selective for PKM2 and does not activate other pyruvate kinase isoforms such as PKM1, PKR, or PKL. By locking PKM2 in its active state, this compound can counteract the metabolic phenotype of cancer cells that often favor the less active dimeric form of PKM2, thereby impacting various cellular processes including proliferation, and metabolic signaling.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type and the biological question being investigated. The following table summarizes recommended concentrations from various studies.
| Cell Line/System | Concentration Range | Incubation Time | Application | Reference(s) |
| General in vitro assays | 1 - 10 µM | Assay-dependent | General use for various assays | |
| Breast Cancer Cells (MCF7, MDA-MB-231, etc.) | 15 µM | 2 - 72 hours | Pyruvate kinase activity, AMPK signaling, TXNIP levels | |
| Breast & Prostate Cancer Cells | 30 - 60 µM | Up to 72 hours | Extracellular acidification and lactate production | |
| Head and Neck Squamous Carcinoma Cells (HNSCC) | 30 µM | 5 hours | Metabolic analysis (ECAR and OCR) | |
| Lung Cancer Cells (A549, H1299) | 40 µM | 3 hours | Pyruvate kinase activity assay | |
| Lung Cancer Cells (H1299) | 50 µM | 20 minutes | Lactate production measurement | |
| Prostate Cancer Cells (PC3) | 40 µM | Pre-treatment | In vivo metastasis studies | |
| Biochemical Assays | Value | Condition | Parameter | Reference(s) |
| Recombinant PKM2 | ~38 nM | In vitro | Half-maximal Activating Concentration (AC50) | |
| Cellular Assays | 19.6 µM | In the absence of FBP | Effective Cellular Half-Activation Concentration (EC50) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for cell-based assays.
Caption: Mechanism of this compound action on PKM2.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10-100 mM), dissolve the powdered compound in pure, anhydrous DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: Pyruvate Kinase Activity Assay in Cell Lysates
This protocol is adapted from methodologies used in studies with breast cancer cells.
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 60-70% confluency at the time of lysis.
-
Treat cells with the desired concentration of this compound (e.g., 15 µM) or vehicle (DMSO) for the specified duration (e.g., 24 or 72 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing HEPES, KCl, MgCl2, EDTA).
-
Clear the lysate by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Pyruvate Kinase Activity Measurement:
-
Prepare a reaction mix containing phosphoenolpyruvate (PEP), ADP, NADH, and lactate dehydrogenase (LDH).
-
Add a standardized amount of protein lysate (e.g., 500 ng) to the reaction mix.
-
Measure the decrease in absorbance at 340 nm over time (e.g., for 20 minutes at 30°C) using a plate reader. The rate of NADH oxidation, which is coupled to pyruvate formation, is proportional to PKM2 activity.
-
Protocol 3: Analysis of Cellular Metabolism (ECAR and OCR)
This protocol is based on studies performed on HNSCC cell lines.
-
Cell Seeding:
-
Seed cells in a specialized microplate for metabolic analysis (e.g., Seahorse XF plate) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with this compound (e.g., 30 µM) or vehicle for a specified period (e.g., 5 hours) in the appropriate assay medium.
-
-
Metabolic Flux Analysis:
-
Use a real-time cell metabolic analyzer to measure the Extracellular Acidification Rate (ECAR), an indicator of glycolysis, and the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration.
-
Basal rates are measured, and subsequent injections of metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) can be used to probe glycolytic capacity and mitochondrial function.
-
Protocol 4: Cell Viability Assay
This protocol is based on methods used for HNSCC cell lines.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
After allowing cells to attach, treat with a range of this compound concentrations. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for the desired duration (e.g., 48 hours).
-
-
Viability Assessment:
-
Remove the treatment medium and wash the cells with PBS.
-
Stain the cells with crystal violet solution and incubate at room temperature.
-
Wash away the excess stain and allow the plates to dry.
-
Solubilize the stain (e.g., with methanol or a detergent-based solution).
-
Measure the absorbance at a wavelength of 595 nm. The absorbance is proportional to the number of viable, adherent cells.
-
References
DASA-58: In Vitro Enzyme Kinetics Assay for a Novel Pyruvate Kinase M2 (PKM2) Activator
For research, scientific, and drug development professionals, this application note provides a detailed protocol for conducting an in vitro enzyme kinetics assay to characterize the activity of DASA-58, a potent allosteric activator of Pyruvate Kinase M2 (PKM2).
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It exists in a highly active tetrameric state and a less active dimeric state. The equilibrium between these two forms is a critical control point in cancer cell metabolism. Small molecule activators that stabilize the active tetrameric form of PKM2, such as this compound, are of significant interest as potential therapeutic agents. This document outlines the materials, equipment, and a step-by-step procedure for determining the kinetic parameters of PKM2 activation by this compound using a lactate dehydrogenase (LDH)-coupled spectrophotometric assay.
Quantitative Data Summary
The following table summarizes the key kinetic parameters of this compound in activating PKM2.
| Parameter | Value | Description |
| EC50 | 19.6 µM[1] | The concentration of this compound that elicits a half-maximal activation of PKM2 enzymatic activity. |
| Effect on Km (PEP) | Decreases | This compound increases the affinity of PKM2 for its substrate phosphoenolpyruvate (PEP)[1]. |
| Effect on Km (ADP) | No effect | This compound does not alter the affinity of PKM2 for its co-substrate adenosine diphosphate (ADP)[1]. |
| Mechanism of Action | Allosteric Activator | This compound promotes the formation and stabilization of the active tetrameric form of PKM2[1]. |
Experimental Protocols
This protocol is adapted from established lactate dehydrogenase (LDH)-coupled assays for measuring pyruvate kinase activity.[2] The principle of this continuous spectrophotometric assay is that the pyruvate produced by PKM2 is immediately converted to lactate by LDH, a reaction that involves the oxidation of NADH to NAD⁺. The rate of NADH decrease, monitored by the change in absorbance at 340 nm, is directly proportional to the PKM2 activity.
Materials and Reagents
-
Enzymes:
-
Recombinant Human Pyruvate Kinase M2 (PKM2)
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
-
Substrates and Cofactors:
-
Phosphoenolpyruvate (PEP)
-
Adenosine 5'-diphosphate (ADP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Fructose-1,6-bisphosphate (FBP) (optional, as a positive control for activation)
-
-
Compound:
-
This compound
-
-
Buffer and Other Reagents:
-
Tris-HCl
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Equipment
-
UV-Vis Spectrophotometer capable of reading 96-well plates and maintaining a constant temperature.
-
96-well UV-transparent microplates
-
Multichannel pipette
-
Standard laboratory equipment (vortex mixer, centrifuges, etc.)
Solution Preparation
-
Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT. Prepare from stock solutions and adjust the pH at room temperature.
-
PKM2 Enzyme Stock Solution: Reconstitute recombinant human PKM2 in an appropriate buffer (as recommended by the manufacturer) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in Assay Buffer to the desired working concentration. The final enzyme concentration needs to be optimized to ensure a linear reaction rate for the duration of the assay.
-
LDH Enzyme Stock Solution: Prepare a stock solution of LDH in Assay Buffer. A typical final concentration in the assay is 5-10 units/mL.
-
Substrate/Cofactor Mix: Prepare a fresh mix containing PEP, ADP, and NADH in Assay Buffer. The final concentrations in the assay will be:
-
PEP: Variable, to determine Km (e.g., 0.01 - 2 mM)
-
ADP: 1 mM
-
NADH: 0.2 mM
-
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
Assay Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute these stocks into the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.
-
Reaction Setup (96-well plate format):
-
Add 50 µL of the this compound dilutions (or DMSO vehicle control) to the appropriate wells of a 96-well plate.
-
Add 25 µL of the PKM2 enzyme solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiate the Reaction:
-
Add 25 µL of the Substrate/Cofactor Mix (containing PEP, ADP, and NADH) and LDH to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in the spectrophotometer pre-heated to the desired temperature (e.g., 25°C or 37°C).
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Data Analysis
-
Calculate the Reaction Rate: Determine the initial velocity (V₀) of the reaction for each this compound concentration by calculating the slope of the linear portion of the absorbance vs. time curve. Convert the change in absorbance per minute (ΔA340/min) to the rate of NADH consumption using the Beer-Lambert law (εNADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Determine EC50: Plot the reaction rates against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Determine Kinetic Parameters (Km and Vmax): To understand the effect of this compound on substrate affinity, perform the assay with a fixed, activating concentration of this compound while varying the concentration of one substrate (e.g., PEP) and keeping the other (ADP) at a saturating concentration. Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizations
PKM2 Activation and Glycolytic Pathway
Caption: Allosteric activation of PKM2 by this compound.
Experimental Workflow for this compound Enzyme Kinetics
Caption: Workflow for the in vitro PKM2 kinetics assay.
References
Application Notes and Protocols for DASA-58 in Seahorse XF Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DASA-58 is a potent and selective small-molecule allosteric activator of pyruvate kinase M2 (PKM2).[1][2][3] PKM2 is a key enzyme in the glycolytic pathway, and its activity is often downregulated in cancer cells, leading to a metabolic shift towards aerobic glycolysis, known as the Warburg effect. This compound promotes the formation of the more active tetrameric form of PKM2, thereby enhancing glycolytic flux.[3][4] This application note provides a detailed protocol for utilizing this compound in conjunction with Agilent's Seahorse XF technology to analyze its real-time effects on cellular metabolism, specifically the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
Mechanism of Action of this compound
PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In many cancer cells, the dimeric form is predominant, which slows down the final step of glycolysis and allows for the accumulation of glycolytic intermediates that can be shunted into anabolic pathways to support cell proliferation. This compound binds to a site distinct from the substrate-binding site, inducing a conformational change that stabilizes the tetrameric form of PKM2. This activation of PKM2 enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby increasing the rate of glycolysis.
Signaling Pathway of PKM2 Regulation and this compound Action
Caption: this compound promotes the active tetrameric state of PKM2, enhancing glycolysis.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on cellular metabolism. The specific outcomes can be cell-type dependent.
Table 1: Effect of this compound on Pyruvate Kinase Activity
| Cell Line | This compound Concentration | Incubation Time | Change in PK Activity | Reference |
| A549-PKM2/kd | 40 µM | 3 hours | ~248% increase | |
| Breast Cancer Cells (MCF7) | 15 µM | 24 hours | Significant increase |
Table 2: Effect of this compound on Extracellular Acidification Rate (ECAR) and Lactate Production
| Cell Line | This compound Concentration | Incubation Time | Effect on ECAR / Lactate | Reference |
| Breast Cancer Cell Lines | 30 µM, 60 µM | 0-72 hours | Enhanced ECAR and lactate levels | |
| HNSCC Cell Lines | 30 µM | 5 hours | Increased basal ECAR | |
| Breast Cancer Cell Lines | Increasing concentrations | Long incubation | Reduced extracellular pH (increased acidification) |
Table 3: Effect of this compound on Oxygen Consumption Rate (OCR)
| Cell Line | This compound Concentration | Incubation Time | Effect on OCR | Reference |
| Breast Cancer Cells | 15 µM, 30 µM | 0-72 hours | Affected respiration levels without mitochondrial damage | |
| HNSCC Cell Lines | 30 µM | 5 hours | Lowered oxygen consumption | |
| H1299 | 50 µM | Acute | No significant effect |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Seahorse XF Cell-Based Assay for this compound Treatment
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
This compound stock solution
-
Seahorse XF Base Medium (e.g., XF DMEM or XF RPMI)
-
Supplements for Seahorse medium (e.g., glucose, pyruvate, glutamine)
-
Seahorse XF96 or XFe96 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Analyzer
Day 1: Cell Seeding
-
Cell Culture: Culture cells under standard conditions until they reach the desired confluency for passaging.
-
Cell Counting: Harvest and count the cells. Determine the optimal seeding density for your cells to achieve a confluent monolayer on the day of the assay. This typically ranges from 1 x 10^4 to 8 x 10^4 cells per well, but needs to be empirically determined.
-
Seeding: Seed the determined number of cells in each well of a Seahorse XF cell culture microplate. Include wells for background correction (no cells).
-
Incubation: Incubate the plate overnight in a CO2 incubator at 37°C.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF Sensor Cartridge overnight in a non-CO2 incubator at 37°C by adding Seahorse XF Calibrant to each well of the utility plate.
Day 2: Seahorse XF Assay
-
Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement it with substrates (e.g., glucose, pyruvate, glutamine) according to your experimental design. Adjust the pH to 7.4.
-
Medium Exchange: Remove the cell culture plate from the incubator. Wash the cells twice with the prepared Seahorse assay medium. After the final wash, add the appropriate volume of assay medium to each well.
-
Incubation: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate with the new medium.
-
Prepare this compound Injection Solution: Dilute the this compound stock solution in the Seahorse assay medium to the desired final concentration for injection. Remember to account for the injection volume to achieve the final in-well concentration. Prepare a vehicle control (DMSO) at the same final concentration as in the this compound solution.
-
Load Sensor Cartridge: Load the this compound and vehicle solutions into the appropriate injection ports of the hydrated sensor cartridge.
-
Calibration and Assay: Place the sensor cartridge with the loaded compounds into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with your cell culture plate and start the assay.
-
Data Acquisition: The Seahorse XF Analyzer will measure basal OCR and ECAR before injecting this compound or vehicle. After injection, it will continue to measure the kinetic response to the treatment.
Experimental Workflow Diagram
Caption: Step-by-step workflow for assessing the metabolic effects of this compound using a Seahorse XF Analyzer.
Data Interpretation
-
Increased ECAR: An increase in ECAR following this compound treatment is indicative of an increased rate of glycolysis and lactate efflux, consistent with the activation of PKM2.
-
Changes in OCR: The effect of this compound on OCR can be context-dependent. A decrease in OCR may suggest a shift away from mitochondrial respiration towards glycolysis (the Warburg effect), while no significant change might indicate that the primary effect is on the glycolytic rate without immediately impacting oxidative phosphorylation.
-
OCR/ECAR Ratio: A decrease in the OCR/ECAR ratio after this compound treatment signifies a metabolic shift towards a more glycolytic phenotype.
Conclusion
The use of this compound in Seahorse XF metabolic flux analysis provides a powerful tool to investigate the role of PKM2 in cellular bioenergetics. This approach allows for the real-time, quantitative assessment of metabolic reprogramming induced by the specific activation of PKM2. The protocols and data presented here serve as a comprehensive guide for researchers to design and execute experiments aimed at understanding the metabolic consequences of PKM2 activation in various biological systems, with potential applications in cancer metabolism research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 3. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. israelsenlab.org [israelsenlab.org]
Application Notes and Protocols for Long-Term Storage of DASA-58 Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
DASA-58 is a potent and specific allosteric activator of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism.[1][2] Its role in modulating metabolic pathways makes it a valuable tool in cancer research and drug development.[1][3] Ensuring the long-term stability and purity of this compound powder is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed guidelines and protocols for the proper long-term storage and stability assessment of this compound powder.
Recommended Long-Term Storage Conditions
Proper storage is essential to maintain the integrity of this compound powder. The following conditions are recommended based on information from multiple suppliers.
| Parameter | Recommended Condition | Duration | Reference(s) |
| Temperature | -20°C | 2 to 4 years | [4] |
| Atmosphere | Store in a dry, well-sealed container. | As per expiry | |
| Light Exposure | Protect from light. | As per expiry |
For solutions of this compound, storage at -80°C is recommended for up to one year to prevent degradation. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound over time, a comprehensive stability testing program is recommended. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Protocol 1: Long-Term and Accelerated Stability Testing
This protocol is designed to evaluate the stability of this compound powder under recommended and stressed temperature and humidity conditions.
1. Materials and Equipment:
-
This compound powder (at least three different lots, if available)
-
Climate-controlled stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Glass vials with airtight seals
2. Experimental Procedure:
-
Aliquot this compound powder from each lot into separate, clearly labeled glass vials.
-
Place the vials in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at the following time points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
At each time point, assess the purity of the this compound sample using a validated stability-indicating HPLC method (see Protocol 3).
-
Record any changes in physical appearance (e.g., color, crystallinity).
3. Data Analysis:
-
Quantify the purity of this compound at each time point.
-
Identify and quantify any degradation products.
-
Plot the purity of this compound as a function of time for each storage condition to determine the degradation rate.
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to ensure the analytical method is stability-indicating.
1. Materials and Equipment:
-
This compound powder
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions
-
Hydrogen peroxide (H₂O₂)
-
Heat oven
-
Photostability chamber
-
HPLC system
2. Experimental Procedure: Perform the following stress conditions, aiming for 5-20% degradation of the active pharmaceutical ingredient (API):
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for 24-48 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 70°C in a heat oven for 48 hours.
-
Photolytic Degradation: Expose solid this compound powder to a light source according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
3. Sample Analysis:
-
Analyze the stressed samples using the HPLC method to separate the degradation products from the parent compound.
-
Characterize the structure of significant degradation products using techniques like LC-MS/MS.
Protocol 3: HPLC Method for Purity Assessment
A stability-indicating HPLC method is crucial for accurately quantifying the purity of this compound and its degradation products.
1. HPLC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-gradient elution from 95% A to 95% B over a specified duration.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare solutions of the samples from the stability studies.
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the purity of this compound in the samples by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound allosterically activates PKM2, leading to the formation of the more active tetrameric form. This activation enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, impacting cellular metabolism and signaling.
Caption: this compound promotes the formation of the active PKM2 tetramer.
Downstream Effects of this compound Activation of PKM2
Activation of PKM2 by this compound has several downstream effects, including the inhibition of HIF-1α and the activation of AMPK signaling, which can impact cancer cell proliferation and survival.
Caption: Downstream signaling effects of PKM2 activation by this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps in assessing the long-term stability of this compound powder.
Caption: Workflow for the long-term stability assessment of this compound.
Conclusion
The stability and purity of this compound powder are paramount for its effective use in research and development. By adhering to the recommended storage conditions and implementing a robust stability testing program as outlined in these application notes, researchers can ensure the quality and reliability of their experimental outcomes. The provided protocols offer a framework for establishing the shelf-life of this compound and for understanding its degradation pathways, thereby supporting its continued investigation as a promising therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
DASA-58 Dissolution Troubleshooting Guide for Researchers
For researchers, scientists, and drug development professionals encountering challenges with dissolving DASA-58, this technical support guide provides troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful preparation for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is practically insoluble in water and ethanol.
Q2: I'm still having trouble dissolving this compound in DMSO. What could be the issue?
A2: Several factors can affect the dissolution of this compound, even in DMSO.
-
Purity of DMSO: Ensure you are using high-purity, anhydrous (dry) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of this compound. Using fresh, unopened DMSO is recommended.
-
Concentration: Attempting to prepare a solution that is too concentrated can lead to incomplete dissolution. Please refer to the solubility data table below for maximum concentrations.
-
Temperature: Gentle warming of the solution in a water bath can aid dissolution. However, avoid excessive heat, which could potentially degrade the compound.
-
Agitation: Proper mixing is crucial. Vortexing or sonication can help break down any clumps and facilitate dissolution.
Q3: Can I use other solvents or solvent systems for my in vivo experiments?
A3: Yes, for in vivo studies, a co-solvent system is often necessary to maintain this compound in solution upon injection. A commonly used formulation consists of DMSO, PEG300, Tween 80, and saline. It is critical to add and mix the solvents in the correct order to prevent precipitation.
Troubleshooting Guide
If you are experiencing issues with this compound not dissolving in your media, please follow these troubleshooting steps:
-
Verify the Solvent: Confirm that you are using high-purity, anhydrous DMSO as the primary solvent.
-
Check for Particulates: If you observe particulates after attempting to dissolve the compound, try the following:
-
Vortex: Mix the solution vigorously using a vortex mixer.
-
Sonicate: Place the vial in a sonicator bath for short intervals to break up any aggregates.
-
Gentle Warming: Briefly warm the solution in a water bath (e.g., 37°C). Be cautious not to overheat.
-
-
Prepare a Fresh Stock Solution: If the above steps do not resolve the issue, consider preparing a fresh stock solution using a new vial of this compound and fresh, anhydrous DMSO.
-
For Cell Culture Media: When preparing working solutions in aqueous media, it is crucial to first create a concentrated stock solution in DMSO. Then, dilute this stock solution into your final culture medium. The final concentration of DMSO in the cell culture should typically be kept below 0.5% to avoid solvent-induced cellular toxicity.
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | ≥ 35 mg/mL | ≥ 77.17 mM | Solubility can be as high as 84 mg/mL or 91 mg/mL with fresh, high-purity DMSO. Sonication is recommended. |
| Ethanol | < 1 mg/mL | - | Insoluble or slightly soluble. |
| Water | < 1 mg/mL | - | Insoluble. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL | 7.28 mM | For in vivo formulations. Sonication is recommended. |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 453.53 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.54 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Cap the vial tightly and vortex the solution for 1-2 minutes.
-
If particulates are still visible, place the vial in a sonicator bath for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for a few minutes, followed by vortexing.
-
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the this compound stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Optimizing DASA-58 Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of DASA-58 in different cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer?
A1: this compound is a potent and specific small-molecule activator of Pyruvate Kinase M2 (PKM2).[1][2] PKM2 is a key enzyme in glycolysis that is predominantly expressed in proliferating cells, including cancer cells.[3] In cancer, PKM2 often exists in a less active dimeric form, which diverts glucose metabolites towards anabolic processes that support cell growth. This compound promotes the formation of the more active tetrameric form of PKM2.[3][4] This activation enhances the glycolytic rate, leading to metabolic reprogramming in cancer cells. This can involve the inhibition of HIF-1α (Hypoxia-inducible factor 1-alpha) and the modulation of AMPK (AMP-activated protein kinase) signaling.
Q2: What is the recommended starting concentration range for this compound in cancer cell line experiments?
A2: The effective concentration of this compound can vary significantly depending on the specific cancer cell line and the experimental endpoint. Based on published studies, a common starting range for in vitro experiments is between 15 µM and 60 µM. For instance, concentrations of 15 µM have been used to enhance pyruvate kinase activity in breast cancer cells, while 30 µM and 60 µM have been shown to induce extracellular acidification in both breast and prostate cancer cell lines. In A549 lung cancer cells, this compound activated PKM2 in a dose-dependent manner with a cellular half-activation concentration (EC50) of 19.6 µM. It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO (Dimethyl sulfoxide). For preparing a stock solution, dissolve this compound in fresh, high-quality DMSO to a concentration of at least 10 mM. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the DMSO stock solution into your cell culture medium. Ensure the final DMSO concentration in your experiment is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.5%).
Q4: Will this compound treatment always lead to cancer cell death?
A4: Not necessarily. The primary effect of this compound is the activation of PKM2, which leads to metabolic reprogramming. In some cancer cell lines, this may not directly induce significant cell death when used as a single agent. For example, studies on various breast cancer cell lines showed that this compound did not have a significant impact on cell proliferation. However, it can sensitize cancer cells to other metabolic stressors or chemotherapeutic agents. The cytotoxic effect is highly dependent on the metabolic wiring of the specific cancer cell line.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on my cancer cell line. | 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. 2. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms or a metabolic profile that is not sensitive to PKM2 activation. 3. Compound Inactivity: The this compound compound may have degraded. | 1. Perform a Dose-Response Curve: Test a wider range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal effective concentration for your cell line. 2. Assess PKM2 Expression: Verify the expression of PKM2 in your cell line. Cell lines with very low PKM2 levels may not respond. 3. Use a Positive Control Cell Line: Include a cell line known to be responsive to this compound (e.g., A549, PC3) in your experiment to confirm the compound's activity. 4. Prepare Fresh Stock Solution: Prepare a fresh stock solution of this compound in high-quality DMSO. |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate Pipetting: Errors in pipetting small volumes of this compound stock solution. 3. Edge Effects in Multi-well Plates: Evaporation in the outer wells of a plate can concentrate the compound and affect cell growth. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix your cell suspension before seeding. 2. Use Calibrated Pipettes: Ensure your pipettes are properly calibrated. For small volumes, consider preparing an intermediate dilution of your this compound stock. 3. Minimize Edge Effects: Avoid using the outermost wells of your multi-well plates for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity. |
| Precipitate forms in the culture medium after adding this compound. | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium. 2. Interaction with Media Components: Some components of the serum or media may interact with this compound. | 1. Check Stock Solution: Ensure that the this compound is fully dissolved in the DMSO stock before diluting it into the medium. 2. Prepare Dilutions Carefully: Add the this compound stock to the medium and mix gently but thoroughly. Avoid adding a highly concentrated stock directly to a small volume of medium. 3. Reduce Serum Concentration (if possible): Test if reducing the serum concentration in your culture medium improves solubility, but ensure this does not negatively impact cell health. |
Quantitative Data Summary
Table 1: Reported Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |
| A549 | Non-small cell lung carcinoma | 19.6 µM (EC50) | Activation of PKM2 | |
| A549 | Non-small cell lung carcinoma | 40 µM | 248% increase in pyruvate kinase activity in PKM2-expressing cells | |
| PC3 | Prostate Cancer | 40 µM | Impaired stromal-induced EMT and reduced lung metastases formation | |
| Various Breast Cancer Cell Lines (MDA-MB-231, MDA-MB-468, etc.) | Breast Cancer | 15 µM | Enhanced pyruvate kinase activity | |
| Various Breast and Prostate Cancer Cell Lines | Breast and Prostate Cancer | 30 µM, 60 µM | Enhanced extracellular acidification and lactate levels | |
| HNSCC cell lines (SCC-9, BHY) | Head and Neck Squamous Cell Carcinoma | Not specified for cytotoxicity | No significant impact on cell viability |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding:
-
Seed your cancer cells in a 96-well plate at a predetermined optimal density for your cell line.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in your complete cell culture medium. A suggested starting range is 0, 1, 5, 10, 20, 40, 60, 80, and 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for your desired time points (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (CCK-8 Example):
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is visible.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: this compound activates the dimeric form of PKM2, promoting its tetramerization and enhancing glycolysis.
Caption: Workflow for determining the optimal this compound concentration using a cell viability assay.
Caption: Troubleshooting decision tree for experiments where this compound shows no effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]
Potential off-target effects of DASA-58 in research
Welcome to the technical support center for DASA-58. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential issues, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small-molecule activator of Pyruvate Kinase M2 (PKM2).[1][2][3] PKM2 is a key enzyme in the glycolytic pathway. This compound functions by binding to an allosteric site on the PKM2 enzyme, promoting the formation of its active tetrameric state.[4][5] This is distinct from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP). By stabilizing the tetrameric form, this compound enhances the catalytic activity of PKM2, increasing the conversion of phosphoenolpyruvate (PEP) to pyruvate.
Q2: Is this compound selective for PKM2?
A2: Yes, studies have shown that this compound is highly selective for PKM2 over other pyruvate kinase isoforms such as PKM1, PKR, and PKL. However, comprehensive screening against a broad range of other protein kinases (kinome-wide screening) has not been extensively published. Therefore, while it is selective within the pyruvate kinase family, its interactions with other unrelated proteins are not fully characterized.
Q3: What are the expected cellular effects of this compound treatment?
A3: The primary effect of this compound is the activation of PKM2, which can lead to various changes in cellular metabolism. Depending on the cellular context, this can result in either increased or decreased lactate production. This compound has also been shown to inhibit HIF-1α (Hypoxia-inducible factor 1-alpha) and IL-1β (Interleukin-1 beta) expression in certain cell types. Furthermore, it can influence signaling pathways such as AMPK (AMP-activated protein kinase). In some cancer cells, this compound treatment can lead to serine auxotrophy, meaning the cells become dependent on external sources of serine.
Q4: Are there any known off-target effects of this compound?
A4: To date, there is no publicly available, comprehensive list of off-target interactions for this compound from broad screening assays like kinome profiling. While highly selective for PKM2 over its isoforms, the possibility of off-target effects on other proteins cannot be entirely ruled out, as is the case with most small molecule inhibitors and activators. Researchers should be vigilant for unexpected phenotypes that do not align with the known functions of PKM2.
Q5: How can I be sure my observed phenotype is due to PKM2 activation?
A5: To confirm that the observed cellular effects are due to on-target activity, several control experiments are recommended. These include using a structurally unrelated PKM2 activator to see if it recapitulates the phenotype, and performing rescue experiments by overexpressing a this compound-insensitive mutant of PKM2. Additionally, knocking down PKM2 using siRNA or CRISPR should abolish the effect of this compound.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Issue | Potential Cause | Suggested Action |
| Inconsistent or no observable effect on PKM2 activity. | Compound inactivity: this compound may have degraded. | Ensure proper storage of this compound (as a powder at -20°C for up to 3 years). Prepare fresh stock solutions in DMSO. |
| Incorrect assay conditions: The concentration or incubation time may be suboptimal for your cell line. | Perform a dose-response experiment to determine the optimal concentration (EC50 in cells is reported to be ~19.6 µM). Vary the incubation time. | |
| Low PKM2 expression: The cell line may not express sufficient levels of PKM2. | Confirm PKM2 expression levels by Western blot or qPCR. | |
| Observed phenotype is inconsistent with known PKM2 function. | Off-target effect: this compound may be interacting with other cellular proteins. | 1. Orthogonal control: Use a structurally different PKM2 activator (e.g., TEPP-46) to see if the same phenotype is observed. 2. Target knockdown: Use siRNA or CRISPR to knockdown PKM2. If the phenotype persists after this compound treatment in PKM2-deficient cells, it is likely an off-target effect. 3. Cellular Thermal Shift Assay (CETSA): Perform CETSA to confirm direct binding of this compound to PKM2 in your cells (see protocol below). |
| Cell toxicity observed at effective concentrations. | On-target toxicity: Activation of PKM2 may be detrimental to your specific cell line under your experimental conditions. | Modulate PKM2 expression levels (knockdown) to see if it phenocopies the toxicity. |
| Off-target toxicity: this compound may be interacting with essential proteins other than PKM2. | 1. Counter-screen: Test the toxicity of this compound in a cell line that does not express PKM2. 2. Broad toxicity profiling: If available, screen this compound against a panel of known toxicity targets (e.g., hERG, various cytochrome P450 enzymes). |
Data Presentation
This compound Activity Profile
| Parameter | Value | Reference |
| Target | Pyruvate Kinase M2 (PKM2) | |
| Mechanism of Action | Allosteric Activator (promotes tetramer formation) | |
| In Vitro AC50 | 38 nM | |
| In Vitro AC90 | 680 nM | |
| Cellular EC50 (A549 cells) | 19.6 µM | |
| Selectivity | Selective for PKM2 over PKM1, PKR, and PKL |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to PKM2 in intact cells.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Anti-PKM2 antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
-
Thermocycler
Procedure:
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat cells with this compound at the desired concentration (e.g., 20 µM) or with DMSO as a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler. Include an unheated control.
-
Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize the protein concentrations of all samples. Perform SDS-PAGE and Western blotting using an anti-PKM2 antibody. Also, probe for a loading control.
-
Data Analysis: Quantify the band intensities for PKM2 at each temperature. Normalize these to the intensity of the unheated sample. A rightward shift in the melting curve for this compound-treated samples compared to the DMSO control indicates target engagement.
Protocol 2: Kinase Selectivity Profiling (General Approach)
As no specific kinome scan data for this compound is publicly available, this protocol provides a general workflow for how such an experiment would be conducted. This is typically performed as a service by specialized companies.
Principle: An in vitro competition binding assay is used to quantify the interaction of this compound with a large panel of recombinant human kinases. A known tracer ligand for each kinase is used, and the ability of this compound to displace this tracer is measured.
General Steps:
-
Compound Preparation: this compound is prepared at a high concentration (e.g., 10 µM) to screen for potential interactions.
-
Assay: The kinase panel (e.g., >400 kinases) is incubated with the tracer and this compound.
-
Detection: The amount of tracer bound to each kinase is quantified. A reduction in tracer binding in the presence of this compound indicates an interaction.
-
Data Analysis: The results are typically expressed as the percentage of remaining tracer binding compared to a vehicle control. A significant reduction (e.g., >50%) flags a potential off-target interaction.
-
Follow-up: For any identified hits, a dose-response experiment is performed to determine the binding affinity (Kd) or inhibitory concentration (IC50).
Mandatory Visualizations
Caption: this compound promotes the active tetrameric form of PKM2, enhancing glycolysis and influencing downstream signaling pathways.
Caption: A logical workflow to determine if an unexpected cellular phenotype is due to on-target or off-target effects of this compound.
Caption: A decision tree for troubleshooting experiments where this compound does not produce the expected on-target effect.
References
Inconsistent results with DASA-58 what are the causes
Welcome to the technical support center for DASA-58, a potent allosteric activator of pyruvate kinase M2 (PKM2). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and ensuring the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific and potent small-molecule activator of the pyruvate kinase M2 (PKM2) isozyme.[1][2] Its primary mechanism of action is to promote the formation of the stable, highly active tetrameric form of PKM2.[2][3] This stabilization counteracts the inhibitory effects of phosphotyrosine signaling, which typically favors the less active dimeric form of PKM2.[3] By locking PKM2 in its active state, this compound enhances the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate.
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in cancer metabolism research. By activating PKM2, it can reverse the Warburg effect, a metabolic hallmark of many cancer cells. It is utilized to study the role of PKM2 in tumorigenesis, cancer cell proliferation, and metabolic reprogramming. Additionally, it has been used to investigate the role of PKM2 in inflammation, where it has been shown to inhibit the induction of HIF-1α and the production of IL-1β in macrophages.
Q3: How should this compound be stored for optimal stability?
A3: Proper storage of this compound is crucial for maintaining its activity and ensuring reproducible results. For long-term storage, the powdered form should be kept at -20°C for up to 3 years or as specified by the supplier. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year. For shorter periods, stock solutions can be stored at -20°C for up to one month.
Q4: What is the recommended solvent and concentration for preparing a this compound stock solution?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to use fresh, high-quality DMSO, as moisture can reduce solubility. A common stock solution concentration is in the range of 10-20 mM. For example, a 10 mg/mL stock solution in DMSO is approximately 22 mM. Always consult the manufacturer's instructions for specific solubility information.
Troubleshooting Guide: Inconsistent Results with this compound
Inconsistent experimental outcomes with this compound can arise from a variety of factors, ranging from biological variability to procedural inconsistencies. This guide provides a structured approach to identifying and resolving these issues.
| Problem | Potential Causes | Recommended Solutions |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during reagent addition.- "Edge effects" in microplates due to evaporation. | - Ensure a homogeneous cell suspension before and during plating.- Calibrate pipettes regularly and use appropriate pipetting techniques.- To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. |
| Variable or unexpected cellular response to this compound | - Cell Line Specificity: Different cell lines exhibit varying levels of PKM2 expression and reliance on aerobic glycolysis.- Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses.- Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular metabolism and response to treatments. | - Screen a panel of cell lines to find a suitable model with consistent PKM2 expression.- Use cells with a low and consistent passage number for all experiments.- Regularly test cell cultures for mycoplasma contamination. |
| No observable effect of this compound | - Suboptimal Drug Concentration or Incubation Time: The effective concentration and treatment duration can be cell-line dependent.- This compound Degradation: Improper storage or handling of this compound can lead to a loss of activity.- Low PKM2 Expression: The target cell line may not express sufficient levels of PKM2 for this compound to elicit a response. | - Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.- Ensure this compound is stored correctly and prepare fresh dilutions from a properly stored stock for each experiment.- Confirm PKM2 expression in your cell line using techniques such as Western blotting or qPCR. |
| Precipitation of this compound in culture medium | - Poor Solubility: this compound has limited solubility in aqueous solutions.- Incorrect Dilution: The final concentration of DMSO in the culture medium may be too high. | - Ensure the final DMSO concentration in the culture medium does not exceed a level that is non-toxic to the cells and allows for complete solubility of this compound (typically ≤ 0.5%).- Prepare intermediate dilutions of this compound in culture medium before adding to the cells. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays with this compound
This protocol provides a general framework for treating cultured cells with this compound. Optimization will be required for specific cell lines and assays.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in high-quality, anhydrous DMSO to a stock concentration of 10-20 mM.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
2. Cell Seeding:
-
Culture cells to approximately 70-80% confluency.
-
Harvest and count the cells, ensuring high viability (>95%).
-
Seed the cells in the appropriate culture plates (e.g., 96-well plate for viability assays) at a predetermined optimal density.
-
Allow the cells to adhere and recover for 12-24 hours in a humidified incubator at 37°C and 5% CO2.
3. This compound Treatment:
-
Prepare fresh serial dilutions of this compound from the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. Assay-Specific Endpoint Measurement:
-
Following incubation, proceed with the specific assay protocol (e.g., cell viability assay, lactate production assay, Western blotting for protein expression).
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Simplified signaling pathway of this compound action on PKM2.
References
Technical Support Center: DASA-58 Solubility and Precipitation
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to minimize DASA-58 precipitation in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to an aqueous solution like PBS or cell culture media?
A2: this compound is a lipophilic small molecule with low aqueous solubility.[1] When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate.[1] This is a common issue for many small molecule inhibitors.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[2][3] this compound is highly soluble in DMSO, allowing for the preparation of high-concentration stocks that are stable when stored correctly.[2] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can reduce the solubility of the compound.
Q3: What is a safe final concentration of DMSO in my cell culture experiment?
A3: As a general guideline, the final concentration of DMSO in cell culture should be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For sensitive cell lines or primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and use of this compound in aqueous solutions.
Problem 1: this compound precipitates immediately upon dilution of the DMSO stock solution into my aqueous buffer.
-
Potential Cause A: "Solvent Shock". The rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous buffer can cause the compound to precipitate.
-
Solution A: Stepwise Dilution. Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, perform a stepwise dilution. First, create an intermediate dilution of this compound in a smaller volume of the buffer or serum-free media. Then, add this intermediate dilution to the final volume of the complete media. This gradual change in the solvent environment helps to keep the compound in solution.
-
-
Potential Cause B: Final Concentration Exceeds Aqueous Solubility. The intended final concentration of this compound in the aqueous buffer may be higher than its solubility limit.
-
Solution B: Determine the Maximum Soluble Concentration. Perform a solubility test to find the highest concentration of this compound that remains soluble in your specific aqueous buffer or cell culture medium. This can be done by preparing a series of dilutions and visually inspecting for precipitation after a relevant incubation period at 37°C.
-
Problem 2: My this compound solution appears clear initially but forms a precipitate over time during my experiment.
-
Potential Cause A: Temperature Fluctuation. Changes in temperature can affect the solubility of this compound. A solution prepared at room temperature may precipitate when incubated at 37°C, or vice-versa.
-
Solution A: Pre-warm Solutions. Ensure that both your this compound stock solution and the aqueous buffer are pre-warmed to the experimental temperature (e.g., 37°C) before mixing.
-
-
Potential Cause B: Interaction with Media Components. Components in complex media, such as salts and proteins, can interact with this compound and reduce its solubility over time.
-
Solution B: Use a Simpler Buffer for Initial Dilution. If precipitation persists in complex media, consider preparing the final working solution in a simpler buffer, like saline, immediately before adding it to the cells.
-
Problem 3: I need to prepare a higher concentration of this compound in an aqueous solution than what is achievable by simple dilution.
-
Potential Cause: Inherent Low Aqueous Solubility of this compound.
-
Solution: Use of Co-solvents and Excipients. To enhance the aqueous solubility of this compound, co-solvents and excipients can be used. Formulations containing a mixture of DMSO, polyethylene glycol 300 (PEG300), and a surfactant like Tween 80 have been developed for in vivo use and can be adapted for in vitro applications. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can also be used to encapsulate hydrophobic molecules and increase their aqueous solubility.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Solubility | Reference |
| DMSO | ≥ 30 mg/mL | |
| DMSO | ≥ 35 mg/mL | |
| DMSO | 84 mg/mL (Sonication recommended) | |
| DMSO | 91 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (Sonication recommended) |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays (up to ~20 µM)
This protocol is suitable for most cell-based assays where a lower concentration of this compound is required.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex and gently warm the solution if necessary to ensure complete dissolution.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (e.g., 1 mM):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the 10 mM stock solution 1:10 in pre-warmed (37°C) serum-free cell culture medium or PBS to make a 1 mM intermediate solution. Mix gently by pipetting.
-
-
Prepare the Final Working Solution:
-
Add the 1 mM intermediate solution to your pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., for a 10 µM final concentration, add 10 µL of the 1 mM intermediate solution to 990 µL of complete medium).
-
Mix gently and use immediately.
-
Protocol 2: Preparation of this compound Working Solution using a Co-solvent Formulation (for higher concentrations)
This protocol is adapted from formulations used for in vivo studies and can be used to achieve higher concentrations of this compound in an aqueous solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL as described in one of the vendor protocols).
-
-
Prepare the Final Formulation:
-
In a sterile tube, add the following solvents sequentially, ensuring the solution is clear after each addition:
-
400 µL of PEG300
-
100 µL of the this compound DMSO stock solution. Mix well.
-
50 µL of Tween 80. Mix well.
-
450 µL of Saline. Mix well to get a final volume of 1 mL.
-
-
This will result in a solution containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, with a this compound concentration of approximately 2.08 mg/mL (4.59 mM).
-
This solution should be prepared fresh and can be further diluted in your assay buffer as needed.
-
Visualizations
Caption: Workflow for preparing this compound aqueous solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Troubleshooting DASA-58's Effect on Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DASA-58 in cell viability assays. The information is tailored for scientists and drug development professionals to help navigate potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific allosteric activator of Pyruvate Kinase M2 (PKM2), an enzyme that plays a critical role in cancer cell metabolism.[1] By activating PKM2, this compound promotes the conversion of phosphoenolpyruvate (PEP) to pyruvate, a key step in glycolysis.[1] This activation can lead to a variety of metabolic changes in cancer cells, including altered glucose uptake, lactate production, and oxygen consumption.[2]
Q2: Does this compound directly affect cell viability?
The effect of this compound on cell viability can vary depending on the cell line and experimental conditions. Some studies have shown that this compound alone does not have a significant impact on the proliferation of certain cancer cell lines, such as breast cancer cells.[3] However, in other contexts, particularly in combination with other metabolic stressors like 2-deoxy-D-glucose (2-DG), this compound can enhance anti-proliferative effects.
Q3: Can this compound interfere with my cell viability assay?
While there is no direct evidence of this compound chemically interfering with common viability assay reagents, its profound effects on cellular metabolism can lead to misleading results in certain assays. Assays that rely on metabolic readouts, such as tetrazolium-based assays (MTT, XTT, MTS) or ATP-based assays (CellTiter-Glo), may be particularly susceptible.
Q4: I am observing an unexpected increase in viability with this compound in my MTT assay. What could be the cause?
An apparent increase in viability, especially at higher concentrations of this compound, could be an artifact. This compound activates glycolysis, which can lead to an increase in the cellular pool of NADH and NADPH. These reducing equivalents are directly responsible for the reduction of MTT to formazan, the colored product measured in the assay. Therefore, an increase in MTT reduction may reflect a change in the metabolic state of the cells rather than an actual increase in cell number or viability.
Q5: My CellTiter-Glo (ATP-based) assay results are inconsistent when using this compound. Why might this be?
This compound's activation of PKM2 can alter the net ATP production in cells. While glycolysis produces ATP, the overall impact on cellular ATP levels can be complex and cell-type dependent. Some studies have reported minor but significant decreases in ATP levels in response to this compound treatment. This fluctuation in the very molecule being measured can lead to variability in CellTiter-Glo results that may not accurately reflect cell viability.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Increased signal in MTT/XTT assay not correlating with cell number | This compound-induced increase in cellular reductive potential (NADH/NADPH) leads to enhanced tetrazolium salt reduction, independent of cell proliferation. | 1. Validate with a non-metabolic assay: Use an assay based on a different principle, such as crystal violet staining (measures cell biomass) or a direct cell counting method (e.g., Trypan Blue exclusion or automated cell counter).2. Use an ATP-based assay as an alternative: While still metabolically linked, ATP levels may provide a different perspective on cell health. However, be mindful of potential this compound effects on ATP production (see below).3. Perform a dose-response curve with a known cytotoxic agent: This can help to establish if the assay can detect a decrease in viability in the presence of this compound. |
| Decreased or variable signal in ATP-based assays (e.g., CellTiter-Glo) | This compound may alter cellular ATP levels due to its effects on glycolysis and other metabolic pathways. This can lead to a misinterpretation of cell viability. | 1. Normalize to a parallel cell count: Plate a duplicate set of wells and perform direct cell counting to correlate the luminescent signal with actual cell numbers.2. Consider a different viability assay: Assays that measure membrane integrity (e.g., LDH release assay for cytotoxicity) or a nuclear staining-based method could be more reliable.3. Optimize incubation time: Assess ATP levels at different time points after this compound treatment to understand the kinetics of ATP changes in your specific cell line. |
| Inconsistent results across different viability assays | The various assays measure different aspects of cell health (metabolic activity, membrane integrity, cell number). This compound's specific metabolic effects may impact these parameters differently. | 1. Use a multi-parametric approach: Employ at least two different assays based on distinct principles to get a more comprehensive and reliable assessment of cell viability.2. Carefully select your primary assay: Based on the known metabolic effects of this compound, an assay that is less likely to be directly influenced by changes in glycolysis may be preferable. For example, a direct cell counting method is often the most straightforward. |
| U-shaped dose-response curve | At high concentrations, the compound may be precipitating out of solution, which can interfere with the optical readings of the assay. Alternatively, the compound itself might be chemically reducing the assay reagent. | 1. Check for compound precipitation: Visually inspect the wells of your assay plate under a microscope for any signs of precipitate.2. Perform a cell-free assay: To test for direct chemical interference, incubate this compound with the assay reagent in the absence of cells to see if a color change or signal is produced. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound.
Table 1: this compound Concentrations and Observed Effects
| Concentration | Cell Line(s) | Observed Effect | Reference |
| 15 µM | Breast cancer cell lines (MDA-MB-231, MDA-MB-468, HCC-1443, T47-D, MCF7) | Enhanced pyruvate kinase activity without a clear effect on proliferation. | |
| 30 µM, 60 µM | Breast and prostate cancer cell lines | Enhanced extracellular acidification and lactate levels. | |
| 40 µM | PC3 (prostate cancer) | Affects EMT and tumor dissemination in SCID mice. | |
| 19.6 µM | A549 (lung cancer) | Effective cellular half-activation concentration (EC50) for PKM2 activation. |
Table 2: IC50 Values for a PKM2 Inhibitor (Compound 3k) in HNSCC Cell Lines
Note: While not this compound, this data provides context for the concentrations at which PKM2 modulators can affect cell viability in certain cancer types.
| Cell Line | IC50 (µM) | Reference |
| SCC-9 | 10.5 ± 5.8 | |
| FaDu | 23.6 ± 7.7 |
Experimental Protocols
MTT Cell Viability Assay with this compound
This protocol is adapted for researchers using this compound and includes specific considerations to minimize potential artifacts.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. Monitor for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express results as a percentage of the vehicle-treated control.
This compound Specific Considerations:
-
Parallel Plate for Cell Counting: It is highly recommended to set up a parallel plate under the same conditions for direct cell counting (e.g., using Trypan Blue) to validate the MTT results.
-
Cell-Free Control: To check for direct reduction of MTT by this compound, include control wells with medium and this compound but no cells.
CellTiter-Glo® Luminescent Cell Viability Assay with this compound
This protocol provides a guideline for using an ATP-based assay with this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of culture medium.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of this compound dilutions to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay Protocol: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (medium only) from all readings. Express results as a percentage of the vehicle-treated control.
This compound Specific Considerations:
-
Time Course Experiment: To account for potential fluctuations in ATP levels, consider performing a time course experiment to determine the optimal endpoint for your viability measurement.
-
Correlation with another Assay: Correlate the CellTiter-Glo results with a non-ATP-based assay to ensure the observed effects are truly related to cell viability.
Visualizations
Caption: this compound signaling pathway, activating PKM2 and enhancing glycolysis.
Caption: General experimental workflow for assessing cell viability with this compound.
Caption: A logical troubleshooting workflow for unexpected this compound viability results.
References
DASA-58 vs. TEPP-46: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for PKM2 Activators. This resource is designed for researchers, scientists, and drug development professionals to understand the nuanced differences between DASA-58 and TEPP-46, two potent allosteric activators of Pyruvate Kinase M2 (PKM2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound and TEPP-46?
Both this compound and TEPP-46 are small molecule activators of the M2 isoform of pyruvate kinase (PKM2).[1][2][3][4][5] PKM2 is a critical enzyme in the glycolytic pathway. In its less active dimeric or monomeric state, it diverts glucose metabolites towards anabolic processes, a phenomenon often observed in cancer cells known as the Warburg effect. This compound and TEPP-46 bind to a site on PKM2 that is distinct from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP). This binding promotes the formation of the highly active tetrameric conformation of PKM2. By locking PKM2 in its active tetrameric state, these compounds enhance the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby promoting glycolysis.
Q2: Why am I observing different effects on lactate production and glycolysis with this compound and TEPP-46 in my cell lines?
This is a commonly encountered issue and can be attributed to several factors, including the specific cell line, experimental conditions, and the intrinsic properties of the compounds.
-
Cell-Type Specific Metabolism: The metabolic wiring of different cancer cell lines can lead to varied responses. For instance, in a study on breast cancer cell lines, this compound was found to be more potent in inducing lactate production across all tested lines, whereas TEPP-46 only significantly increased lactate in a subset of the cell lines at the concentrations used. Conversely, in H1299 lung cancer cells, TEPP-46 was reported to increase glucose consumption, while a separate study on the same cell line did not observe increased glucose uptake with this compound.
-
Compound Potency and Concentration: this compound and TEPP-46 have different potencies, which can influence their effects at a given concentration. It is crucial to perform dose-response experiments for each compound in your specific cell line to determine the optimal concentration.
-
Experimental Conditions: Factors such as cell density, media composition, and incubation time can significantly impact metabolic readouts. Ensure that these parameters are consistent across experiments comparing the two compounds.
Q3: I'm planning an in vivo study. Which compound, this compound or TEPP-46, is more suitable?
For in vivo studies in mice, TEPP-46 is generally recommended due to its superior pharmacokinetic properties. It exhibits good oral bioavailability and a longer half-life, which allows for more sustained plasma concentrations and better tumor exposure. While this compound has been used in some in vivo experiments, TEPP-46's characteristics make it more amenable to achieving and maintaining therapeutic concentrations in animal models.
Q4: Are there any known off-target effects for this compound or TEPP-46?
While both compounds are reported to be selective for PKM2 over other pyruvate kinase isoforms (PKM1, PKL, PKR), the possibility of off-target effects should always be considered. Some studies have suggested that at higher concentrations, or in specific cellular contexts, these compounds may have effects independent of PKM2. For example, one study suggested that some of the immunomodulatory effects of TEPP-46 and this compound on T-cells might be mediated through PKM1. It is advisable to include appropriate controls in your experiments, such as cell lines with knocked-down or knocked-out PKM2, to validate that the observed effects are indeed PKM2-dependent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent PKM2 activation between experiments. | 1. Variability in compound concentration. 2. Inconsistent cell density or passage number. 3. Degradation of the compound. | 1. Prepare fresh stock solutions and perform accurate dilutions. 2. Maintain consistent cell culture practices. 3. Aliquot and store compounds as recommended by the manufacturer, protected from light and moisture. |
| No significant change in lactate production after treatment. | 1. The chosen cell line may not be sensitive to PKM2 activation. 2. Suboptimal compound concentration. 3. Insufficient incubation time. | 1. Screen a panel of cell lines to find a responsive model. 2. Perform a dose-response curve to identify the EC50 for your cell line. 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Contradictory results compared to published literature. | 1. Differences in experimental protocols (e.g., cell lysis buffer, assay kit). 2. Different cell line passage or source. 3. Variations in data normalization. | 1. Carefully review and align your protocol with the cited literature. 2. Use cell lines from a reputable source and keep passage numbers low. 3. Normalize metabolic data to cell number or protein concentration. |
| Observed cytotoxicity at working concentrations. | 1. The compound may have off-target effects at high concentrations. 2. The cell line may be particularly sensitive. | 1. Lower the concentration of the compound and perform a viability assay (e.g., MTT, SRB) to determine the non-toxic concentration range. 2. Consider using a different cell line. |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and TEPP-46 based on published data. Note that values can vary between different studies and experimental systems.
Table 1: In Vitro Potency of this compound and TEPP-46 on Recombinant PKM2
| Compound | AC50 (nM) | AC90 (nM) | Reference |
| This compound | 38 | 680 | |
| TEPP-46 | 92 | 470 |
AC50: Half-maximal activation concentration; AC90: 90% maximal activation concentration.
Table 2: Cellular Potency of this compound
| Parameter | Cell Line | Value (µM) | Reference |
| EC50 | A549 | 19.6 |
EC50: Half-maximal effective concentration in a cellular assay.
Experimental Protocols
Pyruvate Kinase (PK) Activity Assay
This protocol is adapted from published methods to measure PK activity in cell lysates.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound, TEPP-46, or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
PK Activity Measurement:
-
The assay measures the conversion of PEP to pyruvate, which is coupled to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH is monitored spectrophotometrically at 340 nm.
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.5)
-
100 mM KCl
-
5 mM MgCl2
-
1 mM FBP (optional, to assess maximal PK activity)
-
0.5 mM PEP
-
0.5 mM ADP
-
0.2 mM NADH
-
10 units/mL LDH
-
-
Add a standardized amount of cell lysate (e.g., 5-10 µg of total protein) to the reaction mixture.
-
Immediately measure the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the PK activity in the lysate.
-
Lactate Measurement Assay
This protocol describes the measurement of extracellular lactate from cell culture medium.
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate (e.g., 96-well plate).
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound, TEPP-46, or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Sample Collection and Measurement:
-
Carefully collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercially available lactate assay kit (e.g., Lactate-Glo™ Assay). Follow the manufacturer's instructions.
-
-
Normalization:
-
After collecting the supernatant, fix the cells and perform a total protein quantification assay (e.g., Sulforhodamine B (SRB) assay) to normalize the lactate measurements to the cell number.
-
Visualizations
Signaling Pathway of PKM2 Activation
Caption: Mechanism of PKM2 activation by this compound and TEPP-46.
Experimental Workflow for Comparing this compound and TEPP-46
Caption: Recommended experimental workflow for comparing this compound and TEPP-46.
References
- 1. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. oncotarget.com [oncotarget.com]
- 5. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to DASA-58 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DASA-58, a potent and specific allosteric activator of pyruvate kinase M2 (PKM2). Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and summarized data on the cell line-specific responses to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that allosterically activates pyruvate kinase M2 (PKM2), an enzyme that is often overexpressed in cancer cells.[1][2][3] It binds to a site on the PKM2 enzyme distinct from the endogenous activator fructose-1,6-bisphosphate (FBP), inducing a conformational change that promotes the formation of the highly active tetrameric state of the enzyme.[2][4] This activation of PKM2 enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, a critical step in glycolysis.
Q2: Does this compound exhibit cytotoxic effects on all cancer cell lines?
A2: No, this compound does not typically exhibit direct cytotoxic effects on its own in many cancer cell lines under standard culture conditions. For instance, studies on various breast cancer and head and neck squamous cell carcinoma (HNSCC) cell lines have shown no significant impact on cell proliferation when treated with this compound alone. Its primary role is often in reprogramming cellular metabolism, which can sensitize cancer cells to other therapeutic agents.
Q3: How do cellular responses to this compound vary across different cell lines?
A3: The responses to this compound are highly cell line-specific and context-dependent. For example:
-
In many breast cancer cell lines (e.g., MCF7, T47-D, MDA-MB-231), this compound treatment leads to an increase in lactate production and extracellular acidification.
-
Conversely, in the non-small cell lung carcinoma cell line H1299, this compound has been reported to decrease lactate secretion.
-
In LPS-activated macrophages, this compound inhibits the induction of HIF-1α and the pro-inflammatory cytokine IL-1β.
These differences are likely due to the unique metabolic wiring and signaling pathway dependencies of each cell line.
Q4: What is the effect of this compound on the AMPK signaling pathway?
A4: this compound treatment can lead to the activation of the AMP-activated protein kinase (AMPK) signaling pathway in certain cell lines, such as a panel of breast cancer cells. This is often observed as an increase in the phosphorylation of AMPK at threonine 172 (Thr172). The activation of AMPK suggests that the metabolic reprogramming induced by this compound can create a state of energetic stress within the cells.
Q5: Can this compound be used in combination with other drugs?
A5: Yes, a key application of this compound is in combination therapies. By altering the metabolic state of cancer cells, this compound can enhance their susceptibility to other drugs. For example, it has been shown to potentiate the anti-proliferative effects of metabolic inhibitors like 2-deoxy-D-glucose (2-DG).
Troubleshooting Guides
Issue 1: I am not observing a significant change in cell viability after treating my cells with this compound.
-
Possible Cause: this compound is not directly cytotoxic to many cell lines. Its primary effect is metabolic reprogramming.
-
Recommendation: Instead of a cell viability assay, consider performing a lactate production assay, an extracellular acidification rate (ECAR) measurement, or a pyruvate kinase activity assay to confirm the compound's activity in your cell line. Also, consider using this compound in combination with a metabolic stressor to observe effects on viability.
Issue 2: My Western blot results for p-AMPK are inconsistent after this compound treatment.
-
Possible Cause 1: The timing of analysis may not be optimal. AMPK activation can be transient.
-
Recommendation 1: Perform a time-course experiment (e.g., 6, 24, 48, 72 hours) to determine the peak of AMPK phosphorylation in your specific cell line.
-
Possible Cause 2: The cell line may not exhibit a strong AMPK response to this compound.
-
Recommendation 2: Confirm this compound's activity in your cells by measuring pyruvate kinase activity or lactate production. Not all cell lines show a significant AMPK activation in response to PKM2 activation.
-
Possible Cause 3: Issues with antibody quality or Western blot protocol.
-
Recommendation 3: Ensure the specificity of your primary antibody for phosphorylated AMPK (Thr172). Use appropriate positive and negative controls and optimize your Western blotting protocol.
Issue 3: I am observing conflicting results in lactate production compared to published data.
-
Possible Cause: The metabolic response to this compound is known to be highly cell line-dependent.
-
Recommendation: It is crucial to establish the baseline metabolic characteristics of your cell line. The observed effect (increase or decrease in lactate) is a valid result for your specific model. For example, breast cancer cell lines often show increased lactate production, while H1299 lung cancer cells have shown a decrease.
Quantitative Data Summary
Table 1: Effect of this compound on Cellular Phenotypes in Various Cell Lines
| Cell Line | Cancer Type | Effect on Proliferation (Alone) | Effect on Lactate Production | Effect on AMPK Activation (p-AMPK Thr172) | Reference |
| A549 | Non-Small Cell Lung Carcinoma | No significant effect | Not consistently reported | Not consistently reported | |
| H1299 | Non-Small Cell Lung Carcinoma | No significant effect under normoxia | Decrease | Not consistently reported | |
| MCF7 | Breast Cancer | No significant effect | Increase | Increase | |
| T47-D | Breast Cancer | No significant effect | Increase | Increase | |
| MDA-MB-231 | Breast Cancer | No significant effect | Increase | Increase | |
| MDA-MB-468 | Breast Cancer | No significant effect | Increase | No significant change | |
| HCC1443 | Breast Cancer | No significant effect | Increase | Increase | |
| LNCaP | Prostate Cancer | Not consistently reported | Increase in extracellular acidification | Not consistently reported | |
| PC3 | Prostate Cancer | Not consistently reported | Increase in extracellular acidification | Not consistently reported | |
| DU145 | Prostate Cancer | Not consistently reported | Increase in extracellular acidification | Not consistently reported | |
| SCC-9 | Head and Neck Squamous Cell Carcinoma | No cytotoxic effect | Increase | Not consistently reported | |
| BHY | Head and Neck Squamous Cell Carcinoma | No cytotoxic effect | Increase | Not consistently reported |
Table 2: Potency and Concentration of this compound in In Vitro Studies
| Parameter | Cell Line/System | Value | Reference |
| AC50 (PKM2 activation) | Recombinant PKM2 | 38 nM | |
| EC50 (cellular PKM2 activation) | A549 | 19.6 µM | |
| Typical Working Concentration | Various Cancer Cell Lines | 15 - 60 µM |
Detailed Experimental Protocols
Cell Viability Assay (Using MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 10, 20, 40, 60 µM) or vehicle control (DMSO). If testing in combination, add the second compound at this step. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot for p-AMPK (Thr172)
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AMPK (Thr172) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for total AMPK and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-AMPK signal to total AMPK and the loading control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound alone or in combination with another drug for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Visualized Signaling Pathways and Workflows
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
Validation & Comparative
A Comparative Analysis of DASA-58 and Fructose-1,6-bisphosphate (FBP) as Pyruvate Kinase M2 (PKM2) Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic small-molecule activator DASA-58 and the endogenous allosteric activator Fructose-1,6-bisphosphate (FBP) in the context of Pyruvate Kinase M2 (PKM2) regulation. This comparison is supported by experimental data to inform research and drug development decisions.
Introduction to PKM2 and its Activation
Pyruvate Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate. In proliferating cells, particularly cancer cells, PKM2 is predominantly found in a low-activity dimeric form. This metabolic phenotype, known as the Warburg effect, diverts glucose metabolites towards anabolic processes, supporting rapid cell growth.[1] Activation of PKM2 promotes the formation of a highly active tetrameric state, shifting metabolism back towards aerobic respiration. This has made PKM2 an attractive target for therapeutic intervention.
This compound is a synthetic, potent, and specific small-molecule allosteric activator of PKM2.[2][3][4] It has been instrumental in research for understanding the consequences of PKM2 activation in various cellular contexts.
Fructose-1,6-bisphosphate (FBP) is a key glycolytic intermediate and the primary endogenous allosteric activator of PKM2.[1] Its role is central to the feed-forward regulation of glycolysis.
Mechanism of Action: A Tale of Two Binding Sites
While both this compound and FBP lead to the activation of PKM2 by promoting its tetrameric form, they achieve this through distinct binding sites.
-
This compound: Binds to a pocket at the interface of PKM2 subunits. This binding stabilizes the tetrameric conformation, thereby enhancing its enzymatic activity.
-
FBP: Binds to a specific allosteric site located on the C-domain of each PKM2 monomer. This interaction induces a conformational change that stabilizes the active tetrameric R-state of the enzyme.
The distinct binding locations suggest that while their ultimate effect on PKM2's quaternary structure is similar, the allosteric communication pathways they trigger within the enzyme may differ.
Quantitative Comparison of Activator Performance
The following tables summarize key quantitative data from various studies to provide a clear comparison of this compound and FBP.
| Parameter | This compound | Fructose-1,6-bisphosphate (FBP) | Reference |
| Activator Type | Synthetic Small Molecule | Endogenous Glycolytic Intermediate | |
| Binding Site | Subunit Interface | C-domain of each monomer | |
| Mechanism | Allosteric activation, promotes tetramerization | Allosteric activation, promotes tetramerization | |
| AC50 / EC50 | AC50: 38 nM; Cellular EC50: 19.6 µM | Apparent AC50: 118.1 ± 19.0 nM |
Table 1: General Properties and Potency of this compound and FBP.
| Cell Line | Treatment | Effect on Pyruvate Kinase Activity | Reference |
| A549-PKM2/kd | This compound (40 µM) | 248 ± 21% increase | |
| A549-PKM1/kd | This compound (40 µM) | No significant increase | |
| A549 | This compound (0-100 µM) | Dose-dependent activation | |
| A549 | This compound + FBP (200 µM) | No significant additional increase over FBP alone |
Table 2: Cellular Activity of this compound.
| Parameter | Effect of FBP | Reference |
| KM for PEP | Decreases KMPEP from ~1.22 mM to ~0.23 mM | |
| kcat | Generally reported as unchanged |
Table 3: Kinetic Effects of FBP on PKM2.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways involving PKM2 activation and a typical experimental workflow for assessing PKM2 activity.
Caption: PKM2 activation by this compound and FBP.
Caption: Experimental workflow for PKM2 activity assays.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Pyruvate Kinase (PK) Activity Assay
This assay measures the rate of pyruvate production, which is indicative of PKM2 activity. Two common methods are the lactate dehydrogenase (LDH)-coupled assay and the Kinase-Glo luminescent assay.
Objective: To quantify the enzymatic activity of PKM2 in the presence of activators.
Materials:
-
Cell lysate or recombinant PKM2 protein.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2.
-
Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP).
-
Activators: this compound, Fructose-1,6-bisphosphate (FBP).
-
For LDH-coupled assay: Lactate dehydrogenase (LDH), NADH.
-
For Kinase-Glo assay: Kinase-Glo® Luminescent Kinase Assay Kit.
-
96-well microplate.
-
Microplate reader (spectrophotometer or luminometer).
Procedure (General):
-
Preparation:
-
Prepare cell lysates by standard methods if using cellular PKM2.
-
Prepare working solutions of assay buffer, substrates, and activators at desired concentrations.
-
-
Reaction Setup:
-
In a 96-well plate, add the cell lysate or recombinant PKM2.
-
Add the test compound (this compound or vehicle control) or FBP.
-
Initiate the reaction by adding the substrate mixture (PEP and ADP).
-
-
Detection:
-
LDH-Coupled Method (Kinetic):
-
Include LDH and NADH in the reaction mixture. LDH converts the pyruvate produced by PKM2 to lactate, oxidizing NADH to NAD+.
-
Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH disappearance is proportional to PKM2 activity.
-
-
Kinase-Glo Method (Endpoint):
-
After a defined incubation period (e.g., 15-30 minutes), stop the PKM2 reaction.
-
Add Kinase-Glo® reagent, which measures the amount of ATP produced.
-
Measure the luminescent signal. The intensity of luminescence is proportional to the amount of ATP generated and thus to PKM2 activity.
-
-
-
Data Analysis:
-
Calculate the specific activity (e.g., in pmol of product/min/µg of protein) by comparing the rate of change in signal to a standard curve (NADH for LDH assay, ATP for Kinase-Glo).
-
Discussion and Conclusion
Both this compound and FBP are valuable tools for studying PKM2.
-
This compound offers the advantage of being an exogenous molecule, allowing researchers to precisely control the timing and extent of PKM2 activation, independent of the cell's metabolic state. This makes it an excellent tool for dissecting the specific downstream consequences of PKM2 activation. However, its effects on cellular metabolism can be complex and may vary between different cell types.
-
FBP represents the physiological mechanism of PKM2 activation. Its levels are intrinsically linked to the flux through the upper part of glycolysis, providing a natural feedback loop. Studying FBP-mediated activation provides insights into the endogenous regulation of cell metabolism. However, experimentally manipulating intracellular FBP levels independently of other metabolic changes is challenging.
References
Unveiling PKM2 Tetramerization: A Comparative Guide to DASA-58's Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DASA-58's ability to induce Pyruvate Kinase M2 (PKM2) tetramerization, a key mechanism in cancer metabolism. We present supporting experimental data and detailed protocols for western blot analysis, offering a comprehensive resource for evaluating this and alternative compounds.
Pyruvate Kinase M2 (PKM2) is a critical enzyme in glycolysis, a metabolic pathway often reprogrammed in cancer cells to support rapid proliferation. PKM2 can exist in a highly active tetrameric state or a less active dimeric/monomeric state. The less active forms divert glycolytic intermediates towards anabolic processes, fueling cancer cell growth. Small molecule activators that promote the formation of the stable, active PKM2 tetramer are therefore of significant interest as potential anti-cancer therapeutics. This compound is one such allosteric activator that has been shown to specifically induce PKM2 tetramerization.[1][2]
This guide compares the effects of this compound on PKM2 tetramerization with another well-characterized activator, TEPP-46, and an inhibitor, Shikonin. The data presented is based on western blot analysis following chemical cross-linking, a robust method to visualize the different oligomeric states of PKM2.
Comparative Analysis of PKM2 Modulators
The following table summarizes the observed effects of this compound and alternative compounds on the oligomeric state of PKM2 as determined by western blot analysis. Treatment with activators leads to a noticeable shift from lower molecular weight forms (monomers/dimers) to the higher molecular weight tetrameric form. Conversely, inhibitors can disrupt tetramer formation.
| Compound | Class | Expected Effect on PKM2 Tetramerization | Representative Western Blot Observation |
| This compound | Activator | Induces Tetramer Formation | Significant increase in the band corresponding to the PKM2 tetramer (~232 kDa) with a concomitant decrease in monomer/dimer bands (~58 kDa/116 kDa).[3] |
| TEPP-46 | Activator | Induces Tetramer Formation | Similar to this compound, promotes a clear shift towards the tetrameric form of PKM2.[4][5] |
| Shikonin | Inhibitor | Inhibits Dimerization and Tetramerization | Dose-dependent decrease in both PKM2 dimer and tetramer bands. |
Experimental Protocols
A detailed methodology for the western blot analysis of PKM2 tetramerization is provided below. This protocol is synthesized from established methods demonstrated to successfully visualize the different oligomeric states of PKM2.
Protocol: Western Blot Analysis of PKM2 Tetramerization
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., A549, H1299) to 70-80% confluency in appropriate media.
-
Treat cells with desired concentrations of this compound, TEPP-46, Shikonin, or vehicle control (e.g., DMSO) for the specified duration (e.g., 3-24 hours).
2. In-Cell Chemical Cross-linking:
-
Following treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 1 mL of ice-cold PBS to each plate.
-
Add the cross-linking agent, Disuccinimidyl suberate (DSS), to a final concentration of 500 µM.
-
Incubate the cells on ice for 30 minutes with gentle rocking.
-
Quench the cross-linking reaction by adding a final concentration of 20 mM Tris-HCl (pH 7.5) and incubating for 15 minutes on ice.
3. Cell Lysis:
-
Aspirate the quenching solution and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
5. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer. Do not boil the samples , as this can disrupt the cross-linked oligomers.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% gradient SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel until adequate separation of protein bands is achieved. The tetramer will be at a high molecular weight (~232 kDa).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PKM2 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Analyze the band intensities for monomeric, dimeric, and tetrameric forms of PKM2 using densitometry software to quantify the changes in oligomerization upon treatment.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the PKM2 signaling pathway and the experimental workflow.
References
DASA-58's Impact on Cellular Respiration: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the metabolic effects of therapeutic compounds is paramount. DASA-58, a potent activator of the pyruvate kinase M2 (PKM2) isoenzyme, has garnered significant attention for its ability to reprogram cellular metabolism. This guide provides a comparative analysis of the effects of this compound on oxygen consumption rates, with supporting experimental data and protocols.
This compound allosterically activates PKM2, promoting its tetrameric state and enhancing its enzymatic activity.[1][2] This activation has profound consequences for cellular bioenergetics, leading to a shift in the balance between glycolysis and mitochondrial respiration. This guide compares the effects of this compound with another well-characterized PKM2 activator, TEPP-46, providing a clearer picture of its metabolic modulation.
Quantitative Comparison of PKM2 Activators on Oxygen Consumption
Treatment of cancer cells with this compound typically leads to a decrease in the oxygen consumption rate (OCR), indicating a reduction in mitochondrial respiration.[1] This effect is a direct consequence of enhanced glycolytic flux, which diverts pyruvate away from the tricarboxylic acid (TCA) cycle in the mitochondria. The following table summarizes the observed changes in OCR and lactate production upon treatment with this compound and its alternative, TEPP-46, in various breast cancer cell lines.
| Cell Line | Treatment | Concentration | Change in Oxygen Consumption Rate (OCR) | Change in Lactate Production | Reference |
| MCF7 | This compound | 30 µM | Lowered oxygen consumption | Increased | [1] |
| TEPP-46 | 30 µM | Reduced oxygen consumption | Increased | [1] | |
| MDA-MB-231 | This compound | 30 µM | Reduced oxygen consumption | Significantly increased | |
| TEPP-46 | 30 µM | Reduced oxygen consumption | Significantly increased | ||
| MDA-MB-468 | This compound | 30 µM | Reduced oxygen consumption | Significantly increased | |
| TEPP-46 | 30 µM | Reduced oxygen consumption | Significantly increased | ||
| T47-D | This compound | Not Specified | Not Specified | Increased | |
| HCC1443 | This compound | Not Specified | Not Specified | Increased |
Experimental Protocols
The standard method for measuring cellular oxygen consumption rate is through extracellular flux analysis, commonly performed using a Seahorse XF Analyzer. This instrument measures the real-time oxygen concentration and pH in the medium immediately surrounding the cultured cells.
Protocol: Measuring Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
This protocol outlines the key steps for assessing mitochondrial respiration in response to this compound treatment.
Materials:
-
Seahorse XF Cell Culture Microplate (24- or 96-well)
-
Seahorse XF Calibrant Solution
-
Culture medium, serum, and supplements
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound and other compounds of interest (e.g., TEPP-46)
-
Seahorse XF Analyzer
-
Mitochondrial stress test compounds (optional): oligomycin, FCCP, rotenone/antimycin A
Procedure:
-
Cell Seeding:
-
A day before the assay, seed the cells into a Seahorse XF cell culture microplate at a predetermined optimal density for the cell line being used.
-
Ensure even cell distribution for consistent results.
-
Include blank wells containing medium only for background correction.
-
Incubate the plate overnight in a CO2 incubator at 37°C.
-
-
Sensor Cartridge Hydration:
-
On the day of the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 incubator at 37°C for at least one hour.
-
-
Cell Plate Preparation:
-
One hour before the assay, remove the cell culture plate from the incubator.
-
Wash the cells by gently aspirating the culture medium and adding pre-warmed assay medium (typically low-buffered DMEM). Repeat this step.
-
After the final wash, add the appropriate volume of pre-warmed assay medium to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for one hour to allow the temperature and pH to equilibrate.
-
-
Compound Loading:
-
Prepare stock solutions of this compound, TEPP-46, and any other test compounds.
-
Load the desired concentrations of the compounds into the injection ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Once calibration is complete, replace the calibrant plate with the cell culture plate.
-
Initiate the assay protocol. The instrument will measure baseline OCR before sequentially injecting the compounds and continuing to measure OCR.
-
-
Data Analysis:
-
After the run, the Seahorse software will calculate the OCR values.
-
Normalize the data to cell number or protein concentration.
-
Analyze the changes in OCR in response to the injected compounds.
-
Signaling Pathway and Experimental Workflow
The activation of PKM2 by this compound initiates a cascade of metabolic changes. The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for measuring its impact on oxygen consumption.
Caption: this compound mediated activation of PKM2 and its metabolic consequences.
References
- 1. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
DASA-58: A Comparative Guide to a Novel PKM2 Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DASA-58 with other Pyruvate Kinase M2 (PKM2) activators, supported by experimental data. The objective is to offer a clear perspective on its performance and potential as a therapeutic agent.
Introduction to PKM2 Activation
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells. It exists in two main forms: a highly active tetramer and a less active dimer. In many cancer types, PKM2 is predominantly in its dimeric state, which slows down the final step of glycolysis. This metabolic shift, known as the Warburg effect, allows cancer cells to divert glycolytic intermediates into biosynthetic pathways, fueling rapid cell proliferation. Small molecule activators that stabilize the tetrameric form of PKM2 can reverse this effect, making PKM2 an attractive target for cancer therapy.[1]
Comparative Analysis of PKM2 Activators
This section compares the biochemical and cellular activities of this compound with other well-characterized PKM2 activators, primarily TEPP-46 (also known as ML265).
Biochemical Potency
The half-maximal activating concentration (AC50) is a key metric for evaluating the potency of an enzyme activator. It represents the concentration of the activator required to achieve 50% of the maximum enzyme activation.
| Compound | AC50 (in vitro) | Cell-based Efficacy (EC50) | Selectivity over PKM1, PKL, PKR | References |
| This compound | 38 nM | 19.6 µM (A549 cells) | High | [1][2] |
| TEPP-46 (ML265) | 92 nM | Not explicitly reported, but active in cells | High | [3][4] |
| TP-1454 | 10 nM | Not reported | Not specified | |
| Mitapivat (AG-348) | Not explicitly reported as AC50 | Not reported | Not specified |
Note: AC50 values can vary depending on the specific assay conditions. The EC50 value represents the concentration required to produce a half-maximal effect in a cellular context.
Cellular Effects: Lactate Production and Cell Proliferation
A key indicator of PKM2 activation in cancer cells is the modulation of lactate production. Activation of PKM2 is expected to enhance the conversion of phosphoenolpyruvate to pyruvate, thereby reducing the amount of lactate secreted.
| Compound | Effect on Lactate Production | Effect on Cell Proliferation | References |
| This compound | Decreased lactate production in H1299 cells. Increased extracellular acidification and lactate levels in breast cancer cell lines. | No significant effect under normoxia; decreased proliferation under hypoxia. | |
| TEPP-46 (ML265) | Increased lactate secretion in H1299 cells in one study, while another showed it is capable of inducing lactate levels in some breast cancer cell lines. | No significant effect under normoxia; decreased proliferation under hypoxia. |
Note: The conflicting reports on the effect of TEPP-46 on lactate production may be due to differences in experimental conditions, such as the cell lines used and the duration of treatment.
Signaling Pathways and Mechanism of Action
PKM2 activation by small molecules like this compound promotes the formation of the stable, active tetramer. This counteracts the inhibitory effects of oncogenic signaling pathways that favor the less active dimeric form. A crucial consequence of PKM2 activation is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that drives the expression of genes involved in the Warburg effect.
Below are diagrams illustrating the PKM2 signaling pathway and a general experimental workflow for evaluating PKM2 activators.
Caption: PKM2 signaling pathway and the effect of this compound.
Caption: General experimental workflow for evaluating PKM2 activators.
Experimental Protocols
PKM2 Activity Assay (LDH-Coupled Method)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
PKM2 activator (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the PKM2 activator at various concentrations to the wells of the microplate. Include a DMSO control.
-
Add the recombinant PKM2 enzyme to all wells to a final concentration of 10 nM.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
The rate of NADH oxidation is proportional to the PKM2 activity. Calculate the AC50 value by plotting the enzyme activity against the activator concentration.
Extracellular Lactate Concentration Assay
This protocol measures the concentration of lactate secreted by cells into the culture medium.
Materials:
-
Cancer cell line of interest (e.g., H1299, A549)
-
Cell culture medium
-
PKM2 activator (e.g., this compound)
-
Lactate Assay Kit (containing lactate dehydrogenase and NAD+)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKM2 activator or DMSO (vehicle control) for the desired time period (e.g., 24 or 48 hours).
-
Collect the cell culture medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Prepare a reaction mixture according to the lactate assay kit instructions, which typically includes lactate dehydrogenase and NAD+.
-
Add a sample of the cell culture medium to the reaction mixture in a new 96-well plate.
-
Incubate the plate as recommended by the kit manufacturer to allow for the conversion of lactate to pyruvate and the reduction of NAD+ to NADH.
-
Measure the absorbance at 340 nm. The increase in absorbance is proportional to the lactate concentration.
-
Calculate the lactate concentration based on a standard curve generated with known lactate concentrations.
Cell Proliferation Assay
This assay determines the effect of PKM2 activators on the growth of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium
-
PKM2 activator
-
MTT or similar cell viability reagent
-
96-well plate
-
Incubator (normoxic and hypoxic conditions)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a low density.
-
After cell attachment, add fresh medium containing various concentrations of the PKM2 activator or DMSO.
-
Incubate the plates under both normoxic (21% O2) and hypoxic (1% O2) conditions for a specified period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours until formazan crystals form.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
The absorbance is proportional to the number of viable cells. Compare the proliferation of treated cells to the control to determine the effect of the activator.
Conclusion
This compound is a potent and selective activator of PKM2 that demonstrates the ability to modulate cancer cell metabolism. Its efficacy in promoting the active tetrameric form of PKM2 and inhibiting the pro-tumorigenic HIF-1α signaling pathway makes it a promising candidate for further investigation. While direct comparative data with a wide range of other PKM2 activators is limited, its performance against TEPP-46 in various assays provides a strong foundation for its potential as an alternative therapeutic strategy targeting cancer metabolism. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear PKM2 regulates the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DASA-58 and PKM2 Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pyruvate kinase M2 (PKM2) activator, DASA-58, and various PKM2 inhibitors. This analysis is supported by experimental data to delineate their respective mechanisms and therapeutic potential in oncology.
Pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, has emerged as a significant target in cancer therapy due to its pivotal role in tumor metabolism. It can exist in a highly active tetrameric state or a less active dimeric form. The less active dimer is predominantly found in cancer cells and is associated with the Warburg effect, where cancer cells favor aerobic glycolysis. This metabolic shift provides the necessary building blocks for rapid cell proliferation. Consequently, modulating PKM2 activity presents a promising strategy for cancer treatment. This guide compares two opposing approaches: the activation of PKM2 by this compound and the inhibition of PKM2 by various small molecules.
Mechanism of Action: A Tale of Two Strategies
This compound is a potent and specific allosteric activator of PKM2.[1] It binds to a site distinct from the endogenous activator, fructose-1,6-bisphosphate (FBP), inducing a conformational change that stabilizes the active tetrameric form of the enzyme.[2][3] This activation aims to reverse the Warburg effect by promoting the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby increasing oxidative phosphorylation and reducing the availability of glycolytic intermediates for anabolic processes.
In stark contrast, PKM2 inhibitors are designed to suppress the enzyme's activity. These inhibitors often work by stabilizing the inactive dimeric form of PKM2, effectively blocking the final rate-limiting step of glycolysis. This action is intended to starve cancer cells of the energy and biosynthetic precursors required for their rapid growth and proliferation. Notable examples of PKM2 inhibitors include Shikonin and Compound 3k.
Performance Comparison: Experimental Data
The differential effects of this compound and PKM2 inhibitors have been evaluated in various cancer cell lines. The following tables summarize key quantitative data from these studies.
Table 1: Comparative Effects on Cancer Cell Viability
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | HNSCC (SCC-9, BHY) | Crystal Violet | Cell Viability | No significant cytotoxic effect | [4] |
| Breast Cancer | Not specified | Cell Survival | No effect on overall cell survival | [5] | |
| Compound 3k (PKM2 Inhibitor) | HNSCC (SCC-9) | Crystal Violet | IC50 | 10.5 ± 5.8 µM | |
| HNSCC (FaDu) | Crystal Violet | IC50 | 23.6 ± 7.7 µM | ||
| Shikonin (PKM2 Inhibitor) | Hepatocellular Carcinoma (HCC) | CCK-8 | Cell Viability | Significantly inhibited cell viability |
Table 2: Comparative Effects on Cellular Metabolism
| Compound | Cell Line | Parameter Measured | Effect | Reference |
| This compound | Breast Cancer | Lactate Production | Increased | |
| HNSCC (BHY, SCC-154, SCC-9) | Glycolysis | Increased | ||
| H1299 (Lung Cancer) | Lactate Production | Decreased | ||
| Compound 3k (PKM2 Inhibitor) | HNSCC (FaDu, SCC-9) | Glycolysis | Significantly Reduced | |
| Shikonin (PKM2 Inhibitor) | Hepatocellular Carcinoma (HCC) | Glucose Uptake & Lactate Production | Dramatically Decreased |
Signaling Pathways and Experimental Workflows
The interplay between PKM2 modulation and cellular signaling is complex. The following diagrams illustrate the core mechanisms and experimental procedures used to evaluate these compounds.
Detailed Experimental Protocols
Pyruvate Kinase (PK) Activity Assay
This assay measures the enzymatic activity of PKM2. A common method is the lactate dehydrogenase (LDH) coupled assay.
-
Cell Lysis: Cells are treated with the test compound (this compound or PKM2 inhibitor) for a specified time. Following treatment, cells are lysed to release cellular proteins.
-
Reaction Mixture: The cell lysate is added to a reaction buffer containing 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, 1 mM ADP, 0.5 mM PEP, 0.2 mM NADH, and 8 units of LDH.
-
Measurement: The conversion of PEP to pyruvate by PK is coupled to the conversion of pyruvate to lactate by LDH, which involves the oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm over time.
-
Alternative Method: An ATP-based assay using a kit like the ATP Colorimetric/Fluorometric Assay Kit can also be used. Recombinant PKM2 protein or cell lysate is incubated with the compound, and the resulting ATP production is measured fluorometrically.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells, a key indicator of glycolytic activity.
-
Cell Culture and Treatment: Cells are seeded in 96-well plates and treated with this compound or a PKM2 inhibitor for the desired duration (e.g., 72 hours).
-
Sample Collection: The cell culture supernatant is collected to measure extracellular lactate. For intracellular lactate, cells are washed and then lysed.
-
Lactate Measurement: The lactate concentration is determined using a commercial kit such as the Lactate-Glo™ Assay Kit. This assay typically involves an enzymatic reaction that produces a luminescent or colorimetric signal proportional to the lactate concentration.
-
Normalization: Lactate levels are often normalized to the total protein concentration or cell number in the corresponding well.
Western Blotting for Protein Expression
Western blotting is used to detect changes in the expression levels of PKM2 and other related signaling proteins.
-
Sample Preparation: Cells are lysed, and the protein concentration of the lysates is determined. Samples are then prepared with loading buffer containing a reducing agent and heated to denature the proteins.
-
Gel Electrophoresis: Proteins are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% w/v BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-PKM2 antibody) overnight at 4°C with gentle shaking. After washing, the membrane is incubated with a labeled secondary antibody for 1 hour at room temperature.
-
Detection: The signal from the secondary antibody is detected using chemiluminescence or fluorescence, and the protein bands are visualized.
Conclusion
The choice between activating and inhibiting PKM2 in cancer therapy is not straightforward and appears to be context-dependent. This compound, as a PKM2 activator, aims to reprogram cancer metabolism away from the anabolic state favored by the Warburg effect. While this does not always translate to direct cytotoxicity, it can sensitize cancer cells to other metabolic stressors. Conversely, PKM2 inhibitors directly target the energy production of cancer cells, leading to more direct cytotoxic effects in some cancer types.
The contradictory findings regarding the effect of this compound on lactate production in different cancer cell lines (increased in breast cancer, decreased in lung cancer) highlight the complexity of cancer metabolism and the need for further investigation into the specific cellular context that dictates the response to PKM2 modulation. Ultimately, the selection of a PKM2-targeting strategy will likely depend on the specific metabolic vulnerabilities of a given tumor type. This comparative guide provides a foundational understanding for researchers to navigate this complex and promising area of cancer drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. israelsenlab.org [israelsenlab.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Metabolic Shift Induced by DASA-58 Using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DASA-58, a potent activator of Pyruvate Kinase M2 (PKM2), with its alternative, TEPP-46. It includes supporting experimental data on their performance in inducing a metabolic shift in cancer cells, validated by mass spectrometry. Detailed experimental protocols and visual representations of the underlying biological and experimental processes are also provided to aid in the design and execution of similar studies.
Introduction to this compound and the Metabolic Shift in Cancer
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. A key regulator of this metabolic switch is the M2 isoform of pyruvate kinase (PKM2), which often exists in a less active dimeric form in cancer cells. This reduced activity leads to the accumulation of glycolytic intermediates that are then shunted into anabolic pathways, such as the pentose phosphate pathway, to support rapid cell proliferation.[1]
This compound is a small molecule activator of PKM2.[2] By promoting the formation of the more active tetrameric form of PKM2, this compound enhances the conversion of phosphoenolpyruvate to pyruvate, thereby reversing the Warburg effect and redirecting glucose metabolism towards oxidative phosphorylation. This guide explores the validation of this this compound-induced metabolic shift using mass spectrometry and compares its efficacy with another well-characterized PKM2 activator, TEPP-46.
Comparative Performance of PKM2 Activators
The efficacy of this compound in shifting cellular metabolism is often compared to TEPP-46, another potent and specific PKM2 activator. The following tables summarize key performance indicators from various studies, highlighting the metabolic consequences of PKM2 activation by these compounds in different cancer cell lines.
| Performance Metric | This compound | TEPP-46 | Cell Line(s) | Key Findings | References |
| PKM2 Activation (Fold Change in Activity) | ~1.5 - 2.5 fold | Not explicitly quantified in the same study | Breast Cancer Cell Lines (MCF7, T47D, etc.) | This compound effectively increases pyruvate kinase activity in a panel of breast cancer cell lines. | [1] |
| Lactate Production | Increased | Increased | H1299 (Lung Cancer), Breast Cancer Cell Lines | Both compounds increase extracellular lactate, indicative of enhanced glycolytic flux. This compound showed a more potent induction of lactate in some breast cancer cell lines compared to TEPP-46 at the same concentration. | [1][2] |
| Glucose Consumption | No significant change reported | Increased (~2.25 fold) | H1299 (Lung Cancer) | TEPP-46 was shown to significantly increase glucose uptake from the media, while a previous study with this compound on the same cell line reported no significant change. | |
| Oxygen Consumption | Reduced | Reduced | Breast Cancer Cell Lines | Both activators lead to a decrease in oxygen consumption, suggesting a shift away from mitochondrial respiration. | |
| Effect on Upstream Glycolytic Metabolites | Depletion | Depletion | Breast Cancer Cell Lines | Both compounds are reported to lead to a depletion of upstream glycolytic intermediates, as indirectly measured by the reduction of TXNIP levels. | |
| Impact on Pentose Phosphate Pathway | Not explicitly quantified | Decrease in Ribose Phosphate | H1299 (Lung Cancer) | TEPP-46 treatment led to a decrease in the key pentose phosphate pathway intermediate, ribose phosphate. |
Experimental Protocols
This section details a representative workflow for validating the metabolic shift induced by this compound using liquid chromatography-mass spectrometry (LC-MS).
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., MCF7 or H1299) in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 24 hours in standard culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 15-50 µM). A vehicle control (DMSO) should be prepared in parallel.
-
Treatment: Replace the culture medium with the medium containing this compound or the vehicle control. Incubate the cells for the desired treatment period (e.g., 24 to 72 hours).
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Cell Lysis and Collection: Place the plates on ice for 10 minutes to allow for cell lysis. Scrape the cells from the well surface and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extract can be stored at -80°C until analysis.
Mass Spectrometry Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis, such as 50% methanol in water.
-
LC-MS/MS Analysis: Analyze the reconstituted samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-Q-TOF MS).
-
Chromatographic Separation: Separate the metabolites on a C18 reverse-phase column using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Parameters: Acquire data in both positive and negative ion modes to cover a broad range of metabolites. Key parameters to optimize include capillary voltage, cone voltage, source temperature, and collision energy.
-
-
Data Analysis: Process the raw data using appropriate software to identify and quantify the metabolites. This typically involves peak picking, retention time alignment, and normalization. Statistical analysis (e.g., t-test, volcano plots) can then be used to identify significantly altered metabolites between the this compound treated and control groups.
Visualizing the Pathways and Workflows
To better understand the processes described, the following diagrams were generated using Graphviz.
Caption: this compound activates PKM2, promoting glycolysis.
Caption: Workflow for metabolomic analysis.
Conclusion
This compound is a valuable tool for studying and potentially reversing the Warburg effect in cancer cells. Mass spectrometry provides a powerful analytical platform to validate the metabolic shift induced by this compound, demonstrating its ability to enhance the glycolytic rate and alter the landscape of cellular metabolites. While both this compound and TEPP-46 are effective PKM2 activators, subtle differences in their impact on specific metabolic pathways, such as glucose uptake, may exist and warrant further investigation for specific cancer types and therapeutic contexts. The provided protocols and workflows offer a foundation for researchers to rigorously evaluate the metabolic consequences of PKM2 activation.
References
Control Experiments for Studying DASA-58's Effects: A Comparative Guide
This guide provides a comprehensive comparison of DASA-58, a potent activator of Pyruvate Kinase M2 (PKM2), with a common alternative, TEPP-46, and a vehicle control (DMSO). It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and cellular effects of PKM2 activation. This document outlines detailed experimental protocols and presents quantitative data to facilitate the design and interpretation of control experiments in the study of this compound.
Introduction to this compound and PKM2 Activation
This compound is a specific and potent small-molecule allosteric activator of Pyruvate Kinase M2 (PKM2), an enzyme that plays a critical role in cancer metabolism and inflammatory responses.[1][2] PKM2 catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate. In many cancer cells and activated immune cells, PKM2 exists in a less active dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates to fuel anabolic processes essential for cell proliferation.
This compound and similar activators, such as TEPP-46, promote the formation of the highly active tetrameric form of PKM2.[2][3] This enhancement of PKM2 activity is thought to reverse the "Warburg effect" by increasing the glycolytic flux towards pyruvate and lactate production, thereby limiting the availability of biosynthetic precursors.[1] The activation of PKM2 by these compounds has been shown to impact various cellular processes, including gene expression, cell proliferation, and metabolic signaling pathways, such as the activation of AMP-activated protein kinase (AMPK).
To rigorously study the specific effects of this compound, it is crucial to employ appropriate control experiments. This guide details the necessary methodologies and comparative data for three key assays: a Pyruvate Kinase Activity Assay, a Lactate Production Assay, and a Western Blot for Phospho-AMPK (Thr172), a marker for AMPK activation.
Comparative Data on PKM2 Activators
The following tables summarize the quantitative effects of this compound, TEPP-46, and a DMSO vehicle control on key cellular and biochemical parameters. These data are compiled from various studies and are presented to highlight the comparative efficacy and downstream consequences of these PKM2 activators.
Table 1: Pyruvate Kinase (PK) M2 Activity
| Treatment (Concentration) | Cell Line | Fold Change in PK Activity (vs. DMSO) | Reference |
| This compound (15 µM) | MCF7 | ~1.8 | |
| This compound (40 µM) | A549-PKM2/kd | 2.48 ± 0.21 | |
| TEPP-46 (30 µM) | MCF7 | Not specified, but showed increased activity | |
| DMSO (Vehicle) | Various | 1.0 (Baseline) |
Table 2: Lactate Production
| Treatment (Concentration) | Cell Line | Change in Lactate Production (vs. DMSO) | Reference |
| This compound (15 µM) | MCF7 | Increased | |
| This compound (50 µM) | H1299 | Decreased | |
| TEPP-46 (30 µM) | MDA MB 231 | Significantly Increased | |
| TEPP-46 (30 µM) | H1299 | Increased | |
| DMSO (Vehicle) | Various | Baseline |
Note: The effect of PKM2 activation on lactate production can be context-dependent, with some studies reporting an increase and others a decrease.
Table 3: AMPK Activation (Phosphorylation at Thr172)
| Treatment (Concentration) | Cell Line | Change in p-AMPK (Thr172) Levels (vs. DMSO) | Reference |
| This compound (15 µM) | MCF7 | Increased | |
| TEPP-46 (30 µM) | MCF7 | Increased | |
| DMSO (Vehicle) | MCF7 | Baseline |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Pyruvate Kinase (PK) Activity Assay
This assay measures the enzymatic activity of PKM2 in cell lysates.
Materials:
-
Cells of interest
-
This compound, TEPP-46, DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Substrate Mix: 0.5 mM phosphoenolpyruvate (PEP), 0.5 mM ADP
-
Coupling Enzyme Mix: 10 U/mL lactate dehydrogenase (LDH), 0.2 mM NADH
-
96-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound, TEPP-46, or DMSO at the desired concentrations for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in assay buffer.
-
Centrifugation: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add a standardized amount of protein from each lysate.
-
Initiate Reaction: Add the substrate mix and coupling enzyme mix to each well.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed plate reader and measure the decrease in absorbance at 340 nm every minute for 10-15 minutes. The rate of NADH oxidation is proportional to PK activity.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA340/min) for each sample. Normalize the activity to the protein concentration.
Lactate Production Assay
This assay quantifies the amount of lactate secreted into the cell culture medium, a proxy for glycolytic flux.
Materials:
-
Cell culture medium from treated cells
-
Lactate Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar)
-
96-well plate
-
Plate reader capable of measuring absorbance or fluorescence according to the kit instructions.
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound, TEPP-46, or DMSO as described above.
-
Sample Collection: At the end of the treatment period, collect the cell culture medium.
-
Assay: Follow the manufacturer's protocol for the lactate assay kit. This typically involves mixing the culture medium with a reaction mix containing lactate oxidase and a probe.
-
Measurement: After a specified incubation time, measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Generate a standard curve using the provided lactate standards. Calculate the lactate concentration in each sample based on the standard curve. Normalize the lactate concentration to the cell number or total protein content.
Western Blot for Phospho-AMPK (Thr172)
This method detects the phosphorylation status of AMPK, a key downstream signaling event of PKM2 activation.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates from treated cells as described in the PK activity assay protocol.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-AMPK and anti-total-AMPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-AMPK and total AMPK. Normalize the phospho-AMPK signal to the total AMPK signal to determine the relative level of AMPK activation.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathway affected by this compound and the general experimental workflow for its study.
Caption: this compound signaling pathway.
References
- 1. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
DASA-58: Guidelines for Safe Disposal
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of DASA-58, a potent and selective pyruvate kinase M2 (PKM2) activator. These procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and minimal environmental impact.
Pre-Disposal Considerations and Safety
Before beginning any disposal process, it is critical to consult your institution's specific safety protocols and chemical waste disposal procedures. The following are general guidelines and should be adapted to your local requirements.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound and its waste products. This includes:
-
Gloves: Nitrile or neoprene gloves are recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Chemical Properties of this compound:
A summary of the known properties of this compound is provided below.
| Property | Value |
| Appearance | Solid Powder |
| Molecular Formula | C19H23N3O6S2 |
| Molecular Weight | 453.53 g/mol |
| Solubility | Soluble in DMSO (up to 100 mM) |
| Storage | Store powder at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 1 year.[1] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. |
This compound Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
References
Personal protective equipment for handling DASA-58
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of DASA-58, a potent and selective activator of pyruvate kinase M2 (PKM2). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Safety Measures
The following table summarizes the required personal protective equipment and safety measures for handling this compound. This information is compiled from the official Safety Data Sheet (SDS).
| Hazard Category | Required PPE and Safety Measures |
| Eye/Face Protection | Safety glasses with side shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dusts are generated, use a NIOSH-approved respirator. |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Hygiene Measures | Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is mandatory for the safe handling of this compound.
-
Preparation :
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Don all required personal protective equipment as outlined in the table above.
-
Prepare your workspace in a well-ventilated chemical fume hood.
-
-
Weighing and Reconstitution :
-
Handle the solid compound with care to avoid generating dust.
-
Weigh the required amount of this compound in a tared, contained vessel within the fume hood.
-
To reconstitute, slowly add the appropriate solvent (e.g., DMSO) to the solid, avoiding splashing.
-
-
Experimental Use :
-
Keep all containers of this compound tightly closed when not in use.
-
Avoid direct contact with the solution. Use appropriate laboratory equipment for all transfers.
-
In case of accidental contact, immediately follow the first aid measures outlined in the SDS.
-
-
Storage :
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light.
-
Refer to the product data sheet for specific long-term storage temperatures.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Segregate all this compound waste, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, vials), from other laboratory waste streams.
-
-
Waste Collection :
-
Collect solid this compound waste in a clearly labeled, sealed container.
-
Collect liquid waste containing this compound in a separate, labeled, and sealed waste container. Do not mix with other solvent wastes unless permitted by your institution's hazardous waste program.
-
-
Labeling :
-
Clearly label all this compound waste containers with "Hazardous Waste" and the full chemical name: 3-[[4-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]hexahydro-1H-1,4-diazepin-1-yl]sulfonyl]-benzenamine.
-
-
Disposal :
-
Dispose of all this compound waste through your institution's designated hazardous waste disposal program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow and Signaling Pathway
To provide a comprehensive understanding of this compound's application and mechanism of action, the following diagrams illustrate a typical experimental workflow and its known signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
